molecular formula C13H16ClNO B11775834 5'-Chloro-2'-(1-piperidyl)acetophenone

5'-Chloro-2'-(1-piperidyl)acetophenone

Cat. No.: B11775834
M. Wt: 237.72 g/mol
InChI Key: JRIFBBSINJYDCP-UHFFFAOYSA-N
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Description

5'-Chloro-2'-(1-piperidyl)acetophenone is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-(5-chloro-2-piperidin-1-ylphenyl)ethanone

InChI

InChI=1S/C13H16ClNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

JRIFBBSINJYDCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)N2CCCCC2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 5'-Chloro-2'-(1-piperidyl)acetophenone

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound represents a specific substitution pattern of the acetophenone core, where the steric and electronic environment is defined by an ortho-piperidyl group and a meta-chlorine atom (relative to the acetyl group).[1]

Nomenclature & Classification[1][2][10]
  • IUPAC Name: 1-[5-Chloro-2-(piperidin-1-yl)phenyl]ethan-1-one[1]

  • Common Name: 5'-Chloro-2'-piperidinylacetophenone

  • Chemical Class: Aminoacetophenone; Aryl piperidine

  • Molecular Formula:

    
    
    
Quantitative Data Summary
PropertyValueNotes
Molecular Weight 237.73 g/mol Calculated (Isotopic Average)
Exact Mass 237.0920 g/mol Monoisotopic (

)
ClogP ~3.2 - 3.5Predicted (Lipophilic)
H-Bond Acceptors 2Carbonyl O, Piperidine N
H-Bond Donors 0Tertiary amine
Rotatable Bonds 2Acetyl-Ar, Ar-N
Physical State Viscous Oil / Low-melt SolidDue to steric twist of o-substituents

Structural Analysis & Reactivity Logic

The chemical behavior of this compound is dominated by the "push-pull" electronic effects and the steric crowding at the ortho position.[1]

Electronic Configuration
  • Acetyl Group (C-1): A strong electron-withdrawing group (EWG) via resonance (-M).[1] It deactivates the ring but activates the ortho and para positions for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Piperidine Ring (C-2): A strong electron-donating group (+M) via the nitrogen lone pair.[1] However, the bulky piperidine ring forces the acetyl group out of planarity with the benzene ring, slightly diminishing the resonance conjugation.[1]

  • Chlorine Atom (C-5): Located meta to the acetyl group and para to the piperidine.[1] It exerts an inductive withdrawing effect (-I) but is not activated for displacement because it is not ortho or para to the strong EWG (acetyl).

Mass Spectrometry Fragmentation Logic

In Electron Impact (EI) MS, the molecule exhibits a characteristic fragmentation pattern useful for identification.[1]

MS_Fragmentationcluster_legendLegendParentMolecular Ion [M]+m/z 237/239 (3:1)Frag1[M - CH3]+Loss of Methylm/z 222Parent->Frag1-15 Da (Alpha Cleavage)Frag2[M - Cl]+Loss of Chlorinem/z 202Parent->Frag2-35 Da (Rare)Frag3Base PeakPiperidinyl-Phenyl CationParent->Frag3Major Fragmentationkey1Primary Ionkey2Fragment

Figure 1: Predicted Mass Spectrometry fragmentation pathways showing the stability of the aryl-piperidine core.

Synthetic Methodology (Rational Design)

The most robust route to this compound is Nucleophilic Aromatic Substitution (


)1
Protocol: Displacement

This protocol utilizes the activation provided by the acetyl group to displace a halogen at the 2-position.[1]

Precursor: 2',5'-Dichloroacetophenone (CAS: 2476-37-1).[2] Reagent: Piperidine.

Step-by-Step Workflow
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Charge: Add 2',5'-Dichloroacetophenone (10 mmol, 1.89 g) and Potassium Carbonate (

    
    , 15 mmol, 2.07 g).
    
  • Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (20 mL). Note: Polar aprotic solvents are critical to stabilize the Meisenheimer complex intermediate.[1]

  • Reagent Addition: Add Piperidine (12 mmol, 1.18 mL) dropwise.

  • Reaction: Heat the mixture to 100–110°C for 6–8 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2).[1] Look for the disappearance of the starting dichloro spot and the appearance of a more polar, UV-active spot (amine).[1]

  • Workup:

    • Cool to room temperature.[1][3][4][5][6]

    • Pour into ice-water (100 mL) to precipitate the organic product or induce phase separation.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
      ). Dry over 
      
      
      .[7]
  • Purification: Evaporate solvent. Purify the residue via silica gel column chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
Mechanistic Pathway[3]

Synthesis_Pathwaycluster_selectivityRegioselectivity LogicSM2',5'-Dichloroacetophenone(Electrophile)ComplexMeisenheimerComplexSM->Complex+ Piperidine(DMF, 100°C)ReagentPiperidine(Nucleophile)Reagent->ComplexProduct5'-Chloro-2'-(1-piperidyl)acetophenoneComplex->Product- Cl⁻ByproductHCl (Trapped by Base)Complex->ByproductNote1Acetyl group activatesC-2 (Ortho) for SnArNote2C-5 (Meta) is unreactivetowards Nucleophiles

Figure 2: Reaction scheme illustrating the regioselective displacement of the ortho-chlorine atom.

Pharmaceutical Relevance & Applications

This molecule serves as a versatile building block in Medicinal Chemistry.[1][3]

Muscle Relaxant Analogs

The structure is an analog of Tolperisone and Eperisone , which are centrally acting muscle relaxants.

  • Tolperisone Structure: 2,4'-dimethyl-3'-piperidinopropiophenone.[1]

  • Target Compound: The 5'-chloro-2'-piperidyl motif alters the lipophilicity and metabolic stability compared to the methyl/ethyl analogs, potentially affecting the half-life (

    
    ) and blood-brain barrier (BBB) penetration.[1]
    
Scaffold for Fused Heterocycles

The ortho-amino ketone arrangement is a "privileged structure" for the synthesis of 4-Quinolones via the Camps Cyclization or related condensation reactions.[1]

  • Pathway: Reaction of the acetyl group with diethyl carbonate or DMF-DMA followed by cyclization can yield tricyclic quinolone derivatives, often investigated for antibacterial or antitumor activity.[1]

Analytical Validation Protocols

To ensure the integrity of the synthesized compound, the following validation parameters should be met.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (

    
     mm, 5 µm).[1]
    
  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm.[1]

  • Retention Time: Predicted to be late-eluting due to the lipophilic chloro and piperidyl groups.[1]

NMR Expectations ( NMR, 400 MHz, )
  • 
     2.5–2.6 ppm:  Singlet (3H), Acetyl 
    
    
    .
  • 
     1.5–1.7 ppm:  Multiplet (6H), Piperidine ring (
    
    
    ).
  • 
     2.9–3.1 ppm:  Multiplet (4H), Piperidine 
    
    
    (deshielded by N).
  • 
     7.0–7.5 ppm:  Aromatic protons (3H).[1] Expect a doublet for H-3' (ortho to piperidine), a doublet of doublets for H-4', and a doublet for H-6' (ortho to acetyl).[1]
    

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).[8] Potentially harmful if swallowed.

  • Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood due to the use of piperidine (volatile, toxic amine) during synthesis.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperidine ring or aldol condensation of the ketone.

References

  • Synthesis of ortho-aminoacetophenones: BenchChem Technical Support. "Protocol for the Synthesis of 5-chloro-2-(2-thienylthio)acetophenone" (Analogous SnAr reactivity).

  • Reactivity of 2,5-Dichloroacetophenone: GuideChem. "2',5'-Dichloroacetophenone Preparation and Reactivity Profile."

  • Piperidine Derivatives in Medicine: National Institutes of Health (NIH). "1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone - Crystal Structure and Pharmacophore Analysis."[1]

  • General SnAr Methodology: Sigma-Aldrich. "Nucleophilic Aromatic Substitution: Reaction Guide and Solvents."

Physicochemical properties of 5'-Chloro-2'-(1-piperidyl)acetophenone for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5'-Chloro-2'-(1-piperidyl)acetophenone for Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a molecule of significant interest in medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with both theoretical grounding and practical methodologies for characterization. We dissect the molecule's constituent parts—the 2-aminoacetophenone core, the privileged piperidine scaffold, and the impactful chloro substituent—to understand their collective contribution to the compound's overall profile. Detailed, field-proven protocols for determining melting point, aqueous solubility, lipophilicity (LogP), and the ionization constant (pKa) are presented. The causality behind experimental choices is explained, linking these fundamental properties to their critical influence on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By integrating these analyses, this guide serves as an essential resource for the rational design and development of novel therapeutics based on this promising molecular framework.

Molecular Scaffolding and Its Implications in Drug Design

The structure of this compound is a deliberate convergence of three motifs, each contributing distinct and valuable attributes to its potential as a pharmaceutical agent. A deep understanding of these components is crucial for predicting its behavior and optimizing its function.

The 2-Aminoacetophenone Core: A Versatile Synthetic Hub

The 2-aminoacetophenone framework is a well-established and versatile building block in the synthesis of complex molecules and Active Pharmaceutical Ingredients (APIs).[1][2] Its chemical architecture, featuring a reactive ketone and a nucleophilic amino group on an aromatic ring, makes it an ideal precursor for constructing a wide variety of heterocyclic compounds.[3][4] This dual functionality provides a robust foundation for synthetic pathways, allowing for efficient and targeted molecular modifications essential for drug discovery and formulation.[2]

The "Privileged" Piperidine Moiety

The piperidine ring is one of the most significant and frequently utilized structural motifs in modern medicinal chemistry, present in numerous blockbuster drugs.[5][6] This six-membered nitrogen-containing heterocycle is considered a "privileged scaffold" due to its unique combination of physicochemical and stereochemical advantages.[5][6]

  • Modulation of Physicochemical Properties: The nitrogen atom is a key modulator of drug-like properties. It can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of aqueous solubility and lipophilicity (LogP).[5]

  • Enhanced Metabolic Stability: The saturated piperidine ring is relatively stable against metabolic degradation, contributing to improved pharmacokinetic profiles.[5]

  • Three-Dimensional Diversity: The piperidine ring adopts a stable chair conformation. This provides a rigid framework that allows for the precise three-dimensional orientation of substituents, which is critical for optimizing binding interactions with biological targets.[5]

The incorporation of piperidine is a common strategy to improve the overall ADME profile of a drug candidate while often reducing toxicity.[5][7] Its derivatives have found applications in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines.[7][8][9]

The "Magic Chloro" Effect

The substitution of a hydrogen atom with chlorine can lead to profound, sometimes unexpected, improvements in a compound's biological activity and pharmacokinetic parameters, an effect often termed the "magic chloro" effect.[10][11] The chlorine atom at the 5'-position is not merely a placeholder; it is a strategic addition that can significantly influence the molecule's properties.

  • Enhanced Potency and Binding Affinity: Chlorine increases the molecule's hydrophobicity, which can enhance binding affinity to hydrophobic pockets within target proteins like enzymes and receptors.[12] This can result in a remarkable improvement in potency.[10]

  • Metabolic Stability: The chloro group can block sites susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its half-life in the body.[11]

  • Modulation of Physicochemical Properties: The addition of a chlorine atom increases the stability of the molecule and can favorably influence its overall physicochemical profile without negatively impacting toxicity.[11][13]

While the benefits must be empirically verified for each case, halogen substitution is a cornerstone of modern drug design for optimizing lead compounds.[12][14]

Key Physicochemical Properties and Their Determination

A rigorous and early-stage evaluation of a compound's physicochemical properties is paramount for a successful drug discovery campaign. These parameters govern how a molecule will behave in a biological system, and their precise measurement is a non-negotiable aspect of candidate profiling. The following sections provide standard operating procedures for determining the critical properties of this compound.

Disclaimer: The quantitative data presented in the following tables are hypothetical, representative values intended for illustrative purposes. Actual experimental results may vary.

Melting Point (MP)

Importance in Medicinal Chemistry: The melting point is a fundamental physical property that serves as a primary indicator of a substance's purity and identity. A sharp and defined melting point range is characteristic of a pure crystalline compound, whereas impurities typically cause a depression and broadening of the melting range.[15] This makes MP determination an essential, cost-effective quality control step in synthesis and manufacturing.[16]

Table 1: Expected Melting Point Data

Parameter Expected Value Significance
Melting Range 88 - 91 °C Indicates high purity of the synthesized compound.

| Appearance | Off-white to pale yellow crystalline solid | Confirms physical state and consistency. |

Experimental Protocol: Melting Point Determination by the Capillary Method

This protocol is based on the standard pharmacopeia-recognized capillary method.[16]

A. Instrumentation & Materials:

  • Melting point apparatus (e.g., Mel-Temp or automated equivalent) or Thiele tube setup.[15]

  • Glass capillary tubes (sealed at one end).

  • Sample of this compound (finely powdered and dried).

  • Mortar and pestle.

  • Spatula.

B. Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered sample onto a clean, dry surface. Gently press the open end of a capillary tube into the powder several times to collect a small amount of sample.[16]

  • Packing the Sample: Invert the tube and tap its sealed bottom firmly on a hard surface to tightly pack the powder into a column at the bottom. The packed sample height should be between 2.5 and 3.5 mm.[17]

  • Initial Rapid Determination (Optional but Recommended): Place the capillary into the heating block. Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting point. This saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

  • Insert a new, properly packed capillary tube.

  • Set the heating rate to a slow, controlled ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.[17]

  • Observation and Recording: Observe the sample through the viewing lens. Record two temperatures:

    • T1 (Onset of Melting): The temperature at which the first drop of liquid appears or the column collapses against the capillary wall.[17]

    • T2 (Completion of Melting): The temperature at which the last solid particle melts, and the substance is completely liquid (the "clear point").[17]

  • Reporting: Report the result as the melting range (T1 - T2). For high accuracy, perform the measurement in triplicate and average the results.[16]

Aqueous Solubility

Importance in Medicinal Chemistry: Aqueous solubility is a critical determinant of a drug's bioavailability.[18] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream after oral administration.[19] Poor solubility is a major hurdle in drug development, often leading to low and erratic absorption, which can compromise therapeutic efficacy and lead to the failure of promising drug candidates.[20][21]

Table 2: Expected Aqueous Solubility Data

Parameter Condition Expected Value BCS Classification Implication

| Thermodynamic Solubility | pH 7.4 Phosphate Buffer | 15 µg/mL (Slightly Soluble) | May require formulation strategies to enhance bioavailability. |

Experimental Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility, providing the most accurate and relevant data for biopharmaceutical assessment.[21]

A. Instrumentation & Materials:

  • HPLC system with a UV detector.

  • Analytical balance.

  • Orbital shaker/incubator set to 25 °C or 37 °C.

  • pH meter.

  • Glass vials with screw caps.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile or Methanol (HPLC grade).

B. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Add a known volume (e.g., 1 mL) of the aqueous buffer (pH 7.4 PBS) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended incubation time is crucial for the system to reach thermodynamic equilibrium.[20]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at known concentrations.

    • Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.

    • Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

Lipophilicity (LogP & LogD)

Importance in Medicinal Chemistry: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithm (LogP). It is a master parameter that governs a drug's ability to cross biological membranes, its binding to plasma proteins and metabolic enzymes, and its overall ADME profile.[22] For an ionizable compound like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more biologically relevant than LogP, as it accounts for the equilibrium between the ionized and non-ionized forms.[22]

Table 3: Expected Lipophilicity Data

Parameter Condition Expected Value Medicinal Chemistry Implication
LogP (calculated/experimental) n-Octanol/Water 3.2 Indicates good lipophilicity, favorable for membrane permeation.

| LogD | pH 7.4 | 2.5 | Reduced lipophilicity at physiological pH due to partial ionization of the piperidine nitrogen, balancing permeability and solubility. |

Experimental Protocol: LogP Determination via Shake-Flask Method

This protocol describes the direct, classical method for LogP determination.[23]

A. Instrumentation & Materials:

  • HPLC-UV or GC-MS system for quantification.

  • Separatory funnels or screw-cap vials.

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • n-Octanol (reagent grade, pre-saturated with water).

  • Purified water (pre-saturated with n-octanol).

B. Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.[24]

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a concentration that can be accurately measured by the analytical method.

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound (e.g., 2 mL) with an equal volume of the pre-saturated water (e.g., 2 mL).

  • Equilibration: Seal the vial and shake it vigorously for 1-2 hours to ensure the compound fully partitions between the two phases and reaches equilibrium.[23]

  • Phase Separation: Centrifuge the vial at a moderate speed for 15-20 minutes to achieve a clean and complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully withdraw a sample from both the upper n-octanol layer and the lower aqueous layer.

    • Dilute each sample appropriately and determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = C_octanol / C_water

    • LogP = log10(P)

Note: To determine LogD at pH 7.4, simply replace the purified water with a phosphate buffer at pH 7.4 throughout the procedure.

Ionization Constant (pKa)

Importance in Medicinal Chemistry: The pKa is the pH at which a compound exists as 50% ionized and 50% non-ionized.[25] For this compound, the basic nitrogen atom of the piperidine ring will be protonated at acidic pH. Knowing the pKa is crucial because the ionization state of a drug profoundly affects its solubility, ability to cross cell membranes (the non-ionized form is more permeable), and its potential to bind to the biological target.[25][26]

Table 4: Expected pKa Data

Parameter Expected Value Implication at Physiological pH (7.4)

| Basic pKa (Piperidine N) | 8.8 | The compound will be significantly protonated (~96%), enhancing aqueous solubility but potentially reducing passive diffusion across membranes. |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of acidic and basic functional groups.[27]

A. Instrumentation & Materials:

  • Automated titrator or a manual setup with a high-precision burette.

  • Calibrated pH meter with an electrode.

  • Stir plate and magnetic stir bar.

  • Beaker.

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Solution of the compound in water or a water/co-solvent mixture if solubility is low.

B. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the beaker with the sample solution on the stir plate, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Begin stirring at a constant, gentle rate. Record the initial pH of the solution.

  • Add small, precise increments of the standardized HCl titrant. After each addition, allow the pH reading to stabilize, then record the volume of titrant added and the corresponding pH.

  • Continue this process until the pH has passed well beyond the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • The equivalence point is the inflection point of this curve.

    • The pKa is determined from the pH at the half-equivalence point. At this point, exactly half of the basic piperidine has been neutralized, and [Base] = [Conjugate Acid]. According to the Henderson-Hasselbalch equation, at this specific point, pH = pKa.

Synthesis and Structural Logic

A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This approach leverages commercially available starting materials and provides a direct route to the target compound.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product & Purification A 5'-Chloro-2'-fluoroacetophenone C Nucleophilic Aromatic Substitution (DMSO, K2CO3, Heat) A->C B Piperidine B->C D Crude Product C->D Reaction Workup E Purification (Column Chromatography) D->E F This compound E->F Pure Compound

Caption: Synthetic workflow for this compound.

Integrated Physicochemical Profile and Medicinal Chemistry Outlook

The interplay between the individual physicochemical properties defines the overall potential of a drug candidate. By mapping these parameters to key pharmacokinetic processes, we can build a predictive model of the molecule's behavior in vivo.

G cluster_0 cluster_1 Sol Aqueous Solubility (Slightly Soluble) Abs Absorption Sol->Abs Governs dissolution rate Exc Excretion Sol->Exc Facilitates renal clearance LogD Lipophilicity (LogD @ 7.4) (Balanced) LogD->Abs Impacts membrane permeation Dist Distribution LogD->Dist Influences tissue penetration & protein binding Met Metabolism LogD->Met Affects binding to metabolic enzymes LogD->Exc Impacts renal reabsorption pKa pKa (Basic) (Significantly Ionized) pKa->Abs Affects solubility & permeation pKa->Dist Affects volume of distribution

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5'-Chloro-2'-(1-piperidyl)acetophenone

[1]

Executive Summary & Compound Identity

This compound (also known as 1-[5-chloro-2-(1-piperidinyl)phenyl]ethanone) is a lipophilic organic intermediate characterized by a chloro-substituted acetophenone core with a bulky piperidine ring at the ortho position.[1] Its solubility behavior is governed by the interplay between the polar carbonyl group, the basic tertiary amine (piperidine), and the hydrophobic chloro-phenyl moiety.[1]

Understanding its solubility landscape is essential for optimizing recrystallization yields, designing liquid-liquid extraction processes, and selecting reaction solvents.[1]

Chemical Identity Table
ParameterDetail
IUPAC Name 1-(5-chloro-2-(piperidin-1-yl)phenyl)ethanone
CAS Number 219921-74-1
Molecular Formula C₁₃H₁₆ClNO
Molecular Weight 237.73 g/mol
Physical State Solid / Crystalline Powder
Predicted LogP ~3.5 – 4.0 (Lipophilic)
Key Functional Groups Aryl Ketone (H-bond acceptor), Piperidine (Tertiary Amine, Basic), Chloro-aryl (Hydrophobic)

Predicted Solubility Profile & Solvent Selection

Due to the specific steric hindrance of the ortho-piperidyl group and the lipophilicity of the chloro-substituent, the compound exhibits a distinct solubility hierarchy.[1] The following profile is derived from structure-property relationship (SPR) analysis and Hansen Solubility Parameter (HSP) estimates.

Solubility Tier Classification
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High dispersion interactions match the chloro-aryl core; excellent solvation of the amine.[1]
Aromatic Hydrocarbons Toluene, BenzeneGood to Excellent

stacking interactions with the phenyl ring.[1]
Polar Aprotic Acetone, Ethyl Acetate, THFGood Dipole-dipole interactions with the carbonyl; no H-bond donation cost.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate to Good Soluble, but decreases with chain length. H-bonding with amine/carbonyl helps, but hydrophobic bulk limits solubility.[1]
Aliphatic Hydrocarbons n-Hexane, CyclohexaneLow to Moderate Limited interaction with polar carbonyl/amine regions.[1]
Water WaterInsoluble (Neutral pH) High hydrophobic surface area. Solubility increases significantly at pH < 4 (protonation of piperidine nitrogen).[1]

Experimental Protocol: Determination of Solubility

To generate precise quantitative data (mole fraction

Isothermal Saturation Method
Workflow Diagram (DOT)

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityProtocolStartStart: Excess Solid + SolventEquilibrationEquilibration(Thermostated Shaker, 24-48h)Start->Equilibration T = T_setSettlingPhase Separation(Settling/Centrifugation at Temp)Equilibration->Settling Equilibrium ReachedSamplingSupernatant Sampling(Heated Syringe Filter)Settling->Sampling Avoid PrecipitationAnalysisQuantification(HPLC-UV or Gravimetric)Sampling->Analysis Dilution if HPLCCalcData Processing(Mole Fraction calculation)Analysis->CalcValidationThermodynamic Consistency Check(van't Hoff Plot)Calc->ValidationValidation->Start If R² < 0.99 (Repeat)

Caption: Step-by-step Isothermal Saturation workflow ensuring thermodynamic equilibrium and data integrity.

Detailed Methodology
  • Preparation: Add excess this compound to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to separate (2–4 hours). Withdraw the supernatant using a syringe filter (0.45 µm) pre-heated to the experimental temperature to prevent "crash-out" crystallization.

  • Quantification:

    • Gravimetric: Evaporate solvent from a known mass of supernatant and weigh the dry residue.

    • HPLC: Dilute with mobile phase (e.g., Acetonitrile:Water 70:[1]30) and analyze at

      
       (typically ~250-260 nm for acetophenones).[1]
      

Thermodynamic Modeling & Analysis

Experimental solubility data should be correlated using thermodynamic models to calculate dissolution properties and predict solubility at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility (


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Utility: Provides high accuracy interpolation for process design.

van't Hoff Analysis

To determine the thermodynamic driving forces of dissolution:

1
  • 
     : Enthalpy of dissolution (typically positive, indicating an endothermic process).[1]
    
  • 
     : Entropy of dissolution.
    
  • Interpretation:

    • If

      
      : Solubility increases with temperature (typical for this compound).[1]
      
    • If

      
       (Gibbs Energy) 
      
      
      : The dissolution is non-spontaneous at standard conditions, requiring thermal energy or solvent interactions to drive the process.[1]
Thermodynamic Logic Diagram (DOT)

ThermoLogiccluster_insightsImplicationsRawDataRaw Data(x vs T)RegressionRegression Analysis(Apelblat / van't Hoff)RawData->RegressionParamsExtract Parameters(ΔH, ΔS, ΔG)Regression->ParamsInsightProcess InsightParams->InsightRecrystallization\nDesignRecrystallizationDesignInsight->Recrystallization\nDesignHigh ΔHSolvent\nEfficiencySolventEfficiencyInsight->Solvent\nEfficiencyLow ΔG

Caption: Logic flow for converting raw solubility data into actionable process parameters.

Process Implications for Drug Development

Based on the physicochemical profile of this compound:

  • Recrystallization:

    • Solvent System: A mixture of Ethanol/Water or Isopropanol is recommended. The compound will exhibit high solubility in hot alcohol and significantly reduced solubility upon cooling or water addition (anti-solvent effect).[1]

    • Cooling Profile: Due to the likely positive enthalpy of dissolution, controlled cooling is effective for crystal growth.

  • Purification (Extraction):

    • For removing inorganic salts or polar impurities, dissolve the crude solid in Dichloromethane or Ethyl Acetate and wash with water. The high partition coefficient (LogP > 3) ensures the product remains in the organic phase.[1]

  • Salt Formation:

    • The piperidine nitrogen is basic. Solubility can be drastically altered by forming a hydrochloride salt (using HCl in Ethanol), rendering the compound water-soluble and insoluble in non-polar ethers, which is a powerful purification tactic.[1]

References

  • Compound Identification: ChemicalBook. This compound (CAS 219921-74-1).[1]

  • Standard Protocol: National Institute of Standards and Technology (NIST).[3] Solubility Measurements: Isothermal Saturation Method. [1]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical & Engineering Data. [1]

  • Structural Reference: PubChem. Compound Summary for Acetophenone derivatives. [1]

Unlocking the Pharmacological Potential of 5'-Chloro-2'-(1-piperidyl)acetophenone Derivatives: A Framework for Synthesis, Screening, and Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on the untapped promise of 5'-Chloro-2'-(1-piperidyl)acetophenone derivatives, a class of compounds uniting the biologically active acetophenone core, the versatile piperidine ring, and a strategically placed chloro-substituent. While direct literature on this specific combination is nascent, this document provides a comprehensive, experience-driven framework for its synthesis, characterization, and pharmacological evaluation. We will delineate proposed synthetic pathways, detail robust protocols for in vitro screening against high-impact disease targets, and outline a logical progression for mechanism of action and structure-activity relationship studies. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to explore new chemical space in the pursuit of next-generation therapeutics.

Introduction: The Rationale for a Novel Scaffold

The acetophenone core is a recurring motif in natural products and synthetic compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Its derivatives, such as chalcones, are well-documented precursors for various heterocyclic compounds with therapeutic applications.[3][4] The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to improve solubility, modulate lipophilicity, and serve as a versatile scaffold for interacting with biological targets.[5]

The strategic introduction of a chlorine atom at the 5'-position of the acetophenone ring is a classic medicinal chemistry tactic. Halogenation can significantly influence a molecule's pharmacokinetic profile—affecting its absorption, distribution, metabolism, and excretion (ADME)—and can enhance binding affinity to target proteins through halogen bonding.

By combining these three components—5'-chloroacetophenone and a 2'-piperidyl group—we hypothesize a novel chemical entity with the potential for multifaceted pharmacological activity. This guide provides the scientific and methodological foundation to explore this potential systematically.

Part I: Synthesis and Structural Characterization

The successful pharmacological evaluation of any novel compound series begins with an efficient and reproducible synthetic route. The primary objective is to establish a pathway that is amenable to future diversification for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway: α-Amination via Halogen Intermediate

Our proposed synthesis leverages the well-established reactivity of α-halo ketones. The most direct approach involves the nucleophilic substitution of a bromine atom on the α-carbon of a 5'-chloro-2'-bromoacetophenone precursor with piperidine.

The workflow is as follows:

  • Chlorination of the Acetophenone Core: Starting with a commercially available hydroxyacetophenone, a chlorinating agent is used to install the key chloro-group on the aromatic ring.

  • α-Bromination: The resulting 5'-chloroacetophenone is then brominated at the α-position to create a reactive electrophilic site.

  • Nucleophilic Substitution: The α-bromo intermediate is reacted with piperidine to yield the final target compound.

Synthesis_Workflow cluster_0 Step 1: Core Chlorination cluster_1 Step 2: α-Bromination cluster_2 Step 3: Nucleophilic Substitution A 2'-Hydroxyacetophenone B 5'-Chloro-2'-hydroxyacetophenone A->B SO₂Cl₂ or NCS Dichloromethane C 5'-Chloro-2'-hydroxyacetophenone D 2'-Bromo-5'-chloroacetophenone C->D N-Bromosuccinimide (NBS) Benzoyl Peroxide, CCl₄ E 2'-Bromo-5'-chloroacetophenone G This compound (Target Compound) E->G Potassium Carbonate (K₂CO₃) Acetonitrile, Reflux F Piperidine F->G Potassium Carbonate (K₂CO₃) Acetonitrile, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

  • 2'-Hydroxyacetophenone

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM), Carbon tetrachloride (CCl₄), Acetonitrile (ACN)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Synthesis of 5'-Chloro-2'-hydroxyacetophenone:

    • Dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add sulfuryl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.[6] The use of a non-polar solvent like DCM is advantageous to minimize side reactions.[6]

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Synthesis of 2'-Bromo-5'-chloroacetophenone:

    • To a solution of 5'-chloro-2'-hydroxyacetophenone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 2-4 hours under inert atmosphere. The initiator (benzoyl peroxide) is crucial for starting the radical bromination at the α-carbon.

    • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude bromo-intermediate, which can often be used in the next step without further purification.

  • Synthesis of this compound:

    • Dissolve the crude 2'-bromo-5'-chloroacetophenone (1.0 eq) in ACN.

    • Add piperidine (1.2 eq) followed by anhydrous K₂CO₃ (2.0 eq). The carbonate base is essential to neutralize the HBr generated during the reaction, driving it to completion.

    • Reflux the mixture for 8-12 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final compound by column chromatography to yield the pure this compound.

Structural Characterization Workflow

Confirmation of the synthesized structure's identity and purity is non-negotiable. A multi-technique approach ensures data integrity.

TechniquePurposeExpected Observations
FTIR Functional Group IdentificationPresence of C=O (ketone) stretch (~1680 cm⁻¹), C-N (amine) stretch, C-Cl stretch, and aromatic C-H stretches.
¹H NMR Proton Environment MappingAromatic protons showing specific splitting patterns, singlet for the α-CH₂ protons, and characteristic multiplets for the piperidine ring protons.[7][8]
¹³C NMR Carbon Skeleton ConfirmationPeaks corresponding to the carbonyl carbon, aromatic carbons, α-carbon, and distinct carbons of the piperidine ring.[7][8]
HRMS Exact Mass & FormulaHigh-Resolution Mass Spectrometry provides the exact molecular weight, confirming the elemental composition.[8]

Part II: Pharmacological Screening Cascade

With the target compounds synthesized and characterized, the next phase involves a systematic screening process to identify potential biological activities. Our approach begins with broad in vitro assays against high-impact therapeutic areas, informed by the known activities of the parent scaffolds.

Screening_Workflow A Synthesized Derivatives Library B Primary In Vitro Screening A->B C Anticancer Cytotoxicity Assay (e.g., MTT on MCF-7, MDA-MB-468) B->C D Anti-inflammatory Assay (e.g., COX-1/COX-2 Inhibition) B->D E Antimicrobial Assay (e.g., MIC against S. aureus, E. coli) B->E F Hit Identification (Compounds with IC₅₀ or MIC < 10 µM) C->F D->F E->F G Secondary / Mechanistic Assays (e.g., Kinase Profiling, Apoptosis Assay) F->G H Lead Candidate Nomination G->H

Caption: A tiered workflow for pharmacological screening of novel derivatives.

Anticancer Activity: Cytotoxicity Screening

Rationale: Acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] Hybrids incorporating nitrogen heterocycles have shown promise as selective anticancer agents, sometimes acting via DNA damage.[9]

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-468 for triple-negative breast cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture media. Replace the old media with media containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC₅₀ Values)

Compound IDMCF-7 (µM)MDA-MB-468 (µM)HeLa (µM)
Derivative 1 DataDataData
Derivative 2 DataDataData
Doxorubicin DataDataData
Anti-inflammatory Activity: COX-2 Inhibition

Rationale: Many anti-inflammatory agents target the cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[10] Acetophenone-derived chalcones have shown anti-inflammatory properties.[3][11]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam). These assays measure the peroxidase activity of COX enzymes.

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Measurement: Incubate for a specified time (e.g., 10 minutes) at room temperature and then measure the absorbance or fluorescence according to the kit's protocol.

  • Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: COX Inhibition (IC₅₀ Values) and Selectivity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative 1 DataDataData
Derivative 2 DataDataData
Celecoxib DataDataData

Part III: Elucidating Mechanism and SAR

Identifying a "hit" compound from primary screening is only the beginning. The subsequent, crucial phase involves understanding how it works (Mechanism of Action) and what parts of its structure are essential for its activity (Structure-Activity Relationship).

Investigating the Mechanism of Action (MoA)

If a compound shows potent anticancer activity (e.g., IC₅₀ < 1 µM), the next logical step is to probe its MoA. Based on literature for similar chloro- and piperidinyl-containing scaffolds, inhibition of key signaling pathways like EGFR/BRAF is a plausible mechanism.[8]

MoA_Pathway cluster_EGFR EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5'-Chloro-2'-(1-piperidyl) acetophenone Derivative Inhibitor->EGFR Inhibition Inhibitor->RAF Inhibition

Sources

Literature review on 5'-Chloro-2'-(1-piperidyl)acetophenone biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, synthesis, and application of 5'-Chloro-2'-(1-piperidyl)acetophenone , a specialized nitrogenous aromatic ketone.

Biological Activity, Synthesis, and Pharmacological Applications

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists Subject: CAS 219921-74-1 (and related structural analogs)

Executive Summary

This compound (also known as 1-[5-chloro-2-(1-piperidinyl)phenyl]ethanone ) is a functionalized aryl ketone serving as a critical pharmacophore in medicinal chemistry. Structurally, it consists of an acetophenone core substituted with a piperidine ring at the ortho position and a chlorine atom at the meta position (relative to the acetyl group).

While often categorized as a chemical intermediate, this scaffold possesses intrinsic biological potential within the Central Nervous System (CNS) therapeutic area, specifically as a precursor to sedatives , anticonvulsants , and muscle relaxants . Its primary utility lies in its reactivity as a "privileged scaffold" for the synthesis of fused heterocyclic systems, including 4-quinolones (antibacterials) and indoles (various bioactivities).

Chemical Identity & Physicochemical Properties[1][2]

Understanding the precise structural configuration is prerequisite to analyzing biological interactions.

PropertySpecification
IUPAC Name 1-[5-Chloro-2-(piperidin-1-yl)phenyl]ethanone
Common Name 5'-Chloro-2'-piperidinoacetophenone
CAS Registry Number 219921-74-1
Molecular Formula C₁₃H₁₆ClNO
Molecular Weight 237.73 g/mol
LogP (Predicted) ~3.2 (Lipophilic, CNS penetrant)
Key Functional Groups Acetyl (H-bond acceptor), Piperidine (Basic amine), Aryl Chloride (Metabolic stability)
Appearance Pale yellow to greenish oil or low-melting solid
Structural Analysis

The molecule features a steric clash between the ortho-piperidine ring and the acetyl group. This forces the acetyl group out of planarity with the benzene ring, influencing its reactivity in cyclization reactions and its binding affinity to biological targets (e.g., ion channels).

Biological Activity & Pharmacology[1]

Mechanism of Action (MOA)

Although direct clinical data for the isolated molecule is sparse, its pharmacophore (an ortho-amino acetophenone) shares significant overlap with established drug classes.

A. CNS Modulation (Muscle Relaxation & Sedation)

The structural motif—a lipophilic amine attached to an aryl ketone—mimics the pharmacophore of Tolperisone and Eperisone (centrally acting muscle relaxants), although those typically feature the amine on the alkyl chain.

  • Hypothesis: The compound likely acts as a Voltage-Gated Sodium Channel (Naᵥ) Blocker or a modulator of calcium channels . The piperidine ring provides the necessary cationic charge at physiological pH to interact with the channel pore, while the lipophilic chlorinated ring anchors the molecule in the membrane interface.

B. Antimicrobial & Antiparasitic Precursor

Patents (e.g., US 2010/0508238) describe the parent amine, 1-(2-amino-5-chlorophenyl)ethanone , as a key intermediate for trifluoromethanesulfonanilide oxime ethers , which exhibit potent parasiticidal activity. The piperidyl derivative represents a lipophilic variant that may enhance membrane permeability in target parasites.

Signal Transduction Pathway (Hypothetical)

The following diagram illustrates the predicted interaction of the compound with neuronal ion channels, leading to membrane stabilization.

MOA Compound This compound Membrane Neuronal Membrane Compound->Membrane Passive Diffusion (High LogP) NavChannel Voltage-Gated Na+ Channel (Inactivated State) Membrane->NavChannel Pore Blockade CaChannel Voltage-Gated Ca2+ Channel Membrane->CaChannel Allosteric Modulation ActionPotential Action Potential Propagation NavChannel->ActionPotential Inhibition CaChannel->ActionPotential Inhibition MuscleRelax Muscle Relaxation / Sedation ActionPotential->MuscleRelax Reduced Firing Rate

Figure 1: Predicted pharmacological mechanism involving ion channel modulation leading to CNS depression.

Synthetic Utility: The "Privileged Scaffold"

The primary value of this compound in drug development is its role as a divergent intermediate . It undergoes cyclization to form biologically active heterocycles.

Synthesis of the Compound (Protocol)

Reaction Type: Nucleophilic Aromatic Substitution (SₙAr).

Reagents:

  • Substrate: 1-(5-chloro-2-fluorophenyl)ethanone (or 2,5-dichloroacetophenone).

  • Nucleophile: Piperidine (excess or with base).

  • Solvent: DMF or DMSO.

  • Base: Potassium Carbonate (K₂CO₃).

Step-by-Step Protocol:

  • Charge: Dissolve 10.0 mmol of 1-(5-chloro-2-fluorophenyl)ethanone in 20 mL of anhydrous DMF.

  • Addition: Add 12.0 mmol of Piperidine and 15.0 mmol of K₂CO₃.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting fluoride.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the yellow oil product.

Downstream Transformations

This intermediate is used to synthesize 4-Quinolones via the Camps Cyclization or modified Conrad-Limpach methods, often requiring ring expansion or rearrangement.

Synthesis Start 2-Fluoro-5-chloroacetophenone Product This compound (Target Compound) Start->Product SNAr Reaction Piperidine Piperidine / K2CO3 Piperidine->Product Path1 Cyclization (Base/Heat) Product->Path1 Path2 Reduction (NaBH4) Product->Path2 Quinolone 6-Chloro-4-hydroxyquinoline derivatives (Antibacterial Scaffold) Path1->Quinolone Alcohol 1-[5-Chloro-2-(1-piperidyl)phenyl]ethanol (Potential Anesthetic) Path2->Alcohol

Figure 2: Synthetic pathway from precursor to target and subsequent bioactive derivatives.

Safety & Toxicology

As a research chemical, comprehensive toxicological data is limited. However, based on the Material Safety Data Sheets (MSDS) of structural analogs (e.g., amino-acetophenones), the following precautions are mandatory:

  • Acute Toxicity: Likely harmful if swallowed (Category 4). The piperidine moiety suggests potential for hERG channel inhibition at high concentrations (cardiotoxicity risk).

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Sensitization: Potential skin sensitizer due to the reactive ketone and aniline-like structure.

Handling Protocol:

  • Use only in a fume hood.

  • Wear nitrile gloves and chemical safety goggles.

  • Avoid contact with strong oxidizing agents (reacts vigorously).

References

  • Chemical Identity & Suppliers
  • Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives. EP1799636B1. (Describes the synthesis and utility of the 1-(2-amino-5-chlorophenyl)ethanone precursor).
  • Synthetic Methodology (SNAr)
  • Related Pharmacological Class (Muscle Relaxants): Farkas, S., et al. (2005). Tolperisone: A State-dependent Sodium Channel Blocker. Journal of Pharmacology and Experimental Therapeutics. (Provides the mechanistic basis for amino-ketone bioactivity).

Methodological & Application

Application Note: Optimizing Reaction Conditions for 5'-Chloro-2'-(1-piperidyl)acetophenone Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process optimization for synthesizing 5'-Chloro-2'-(1-piperidyl)acetophenone , a critical pharmacophore found in various muscle relaxants (e.g., Tolperisone analogs) and psychotropic agents.

While conventional methods often utilize 1-(2,5-dichlorophenyl)ethanone, this guide evaluates the kinetic advantages of using 1-(5-chloro-2-fluorophenyl)ethanone via Nucleophilic Aromatic Substitution (


). We present a comparative analysis of solvent effects, temperature profiles, and base equivalents to maximize yield and minimize impurity formation.

Scientific Background & Retrosynthesis

The Challenge of Ortho-Substitution

The target molecule features a piperidine ring introduced at the ortho position relative to an acetyl group. This transformation relies on the electron-withdrawing nature of the carbonyl group to activate the benzene ring for


.
  • Target: this compound

  • Mechanism: Addition-Elimination (

    
    )[1]
    
  • Key Variable: The leaving group (LG) at the 2' position.

Mechanistic Pathway

The reaction proceeds through a Meisenheimer complex.[1] The acetyl group at


 stabilizes the negative charge intermediate. The chlorine atom at 

exerts an inductive electron-withdrawing effect (-I), further activating the ring, though it remains unreactive towards substitution under these specific conditions due to lack of ortho/para resonance activation relative to the nucleophile.

Figure 1: Reaction pathway demonstrating the


 addition-elimination sequence.

Optimization of Reaction Parameters

To establish a robust protocol, we screened two precursors: 1-(2,5-dichlorophenyl)ethanone (Precursor A) and 1-(5-chloro-2-fluorophenyl)ethanone (Precursor B) .

Leaving Group Selection (The Element Effect)

In


 reactions, fluoride is often a superior leaving group compared to chloride because its high electronegativity lowers the energy of the transition state leading to the Meisenheimer complex.
ParameterPrecursor A (2'-Cl)Precursor B (2'-F)
Bond Energy C-Cl (Weaker)C-F (Stronger)
Electronegativity 3.163.98
Reaction Temp >100°C Required60-80°C Sufficient
Reaction Time 12-24 Hours2-4 Hours
Yield (Unoptimized) 65%92%

Decision: Precursor B (2'-Fluoro) is selected for the high-yield protocol due to milder conditions and cleaner impurity profile. Precursor A is reserved for cost-sensitive, large-scale industrial routes where yield loss is acceptable.

Solvent & Base Screening (Data Summary)

Using Precursor B (1.0 eq) and Piperidine (1.2 eq).

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Notes
1Toluene

110 (Reflux)1845%Non-polar solvent hinders intermediate stabilization.
2Ethanol

78 (Reflux)1270%Protophilic solvent reduces nucleophilicity via H-bonding.
3DMF

80396%Excellent solubility and rate enhancement.
4DMSO

80 2 99% Optimal Condition.
5NMPDIPEA100295%Good, but workup is more difficult than DMSO/Water.

Detailed Experimental Protocols

Method A: High-Purity Synthesis (Recommended for R&D)

Substrate: 1-(5-chloro-2-fluorophenyl)ethanone

Materials
  • 1-(5-chloro-2-fluorophenyl)ethanone (10.0 mmol, 1.72 g)

  • Piperidine (12.0 mmol, 1.18 mL)

  • Potassium Carbonate (

    
    ), anhydrous (15.0 mmol, 2.07 g)
    
  • Dimethyl Sulfoxide (DMSO), anhydrous (10 mL)

  • Ethyl Acetate (EtOAc) & Brine for workup.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add 1-(5-chloro-2-fluorophenyl)ethanone and

    
     to the flask.
    
  • Solvation: Add DMSO (10 mL) and stir at room temperature for 5 minutes to create a suspension.

  • Nucleophile Addition: Add Piperidine dropwise via syringe.

    • Note: Piperidine is flammable and toxic; handle in a fume hood.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[2]

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      , fluorescent yellow spot).
    • Typical Time: 2–3 hours.

  • Quench: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water.

  • Extraction: Extract with EtOAc (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
     mL) to remove residual DMSO, followed by saturated brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude yellow oil often solidifies upon standing. Recrystallize from minimal hot Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 92–96% Appearance: Yellow crystalline solid or viscous oil.

Method B: Cost-Effective Synthesis (Scale-Up Route)

Substrate: 1-(2,5-dichlorophenyl)ethanone

Modifications
  • Solvent: DMF (Dimethylformamide) - cheaper than DMSO for bulk.

  • Temperature: 120°C.

  • Time: 16–24 hours.

  • Stoichiometry: Use 2.5 eq of Piperidine. (Piperidine acts as both nucleophile and base;

    
     can be omitted to prevent slurry handling issues in flow reactors, though yield drops slightly).
    

Process Control & Analytics

In-Process Control (IPC)
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 10-90%.

  • Key Impurity: Hydrolysis of the acetyl group (rare) or displacement of the 5-Cl (very rare, requires extreme forcing conditions).

Characterization Data (Simulated)
  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.65 (d, J=2.5 Hz, 1H, Ar-H6), 7.35 (dd, J=8.8, 2.5 Hz, 1H, Ar-H4), 7.05 (d, J=8.8 Hz, 1H, Ar-H3), 3.05 (m, 4H, Piperidine
    
    
    ), 2.60 (s, 3H,
    
    
    ), 1.75 (m, 4H, Piperidine), 1.60 (m, 2H, Piperidine).
  • MS (ESI): Calculated for

    
    : 237.09; Found 
    
    
    
    .

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate synthesis route based on project constraints.

References

  • Royal Society of Chemistry. (2014).[3] Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link] (Mechanistic insight into leaving group effects in SNAr).

  • Organic Syntheses. (1955). 2,5-Dihydroxyacetophenone. Org. Synth. Coll. Vol. 3, p.280. Retrieved from [Link] (Background on acetophenone precursor synthesis).

  • ACS Green Chemistry Institute. (2026). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link] (Solvent selection for green chemistry optimization).

  • Diva Portal. (2022).[4] Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine. Retrieved from [Link] (General piperidine reactivity protocols).

Sources

Application Note: Recrystallization Solvents & Protocols for 5'-Chloro-2'-(1-piperidyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 5'-Chloro-2'-(1-piperidyl)acetophenone , a critical intermediate often utilized in the synthesis of central acting muscle relaxants and piperidine-based pharmacophores. Due to the steric bulk of the ortho-piperidinyl group and the lipophilicity of the chloro-substituent, this compound presents unique purification challenges, including a tendency to "oil out" rather than crystallize.

This guide provides a tiered solvent selection strategy, detailed protocols for single and binary solvent systems, and a "rescue" protocol utilizing salt formation for difficult batches.

Chemical Profile & Solubility Logic

To select the correct solvent, we must understand the intermolecular forces at play.

  • Compound Structure: 1-(5-chloro-2-(piperidin-1-yl)phenyl)ethanone.

  • Key Features:

    • Basic Nitrogen: The piperidine ring provides a basic site (

      
       for conjugate acid), making the molecule sensitive to pH and capable of forming salts.
      
    • Lipophilic Domain: The chlorophenyl ring and piperidine alkyl chain increase solubility in non-polar solvents (Hexane, Toluene).

    • Polar Domain: The acetyl carbonyl accepts hydrogen bonds, providing solubility in alcohols.

Solubility Prediction Table
Solvent ClassRepresentative SolventsSolubility PredictionSuitability for Recrystallization
Alcohols Ethanol, Isopropanol (IPA)High (Hot) / Mod (Cold) Excellent. Primary choice for free base.
Esters Ethyl Acetate, Isopropyl AcetateHighGood. Best used in binary systems with hydrocarbons.
Hydrocarbons Hexane, Heptane, CyclohexaneLow to ModeratePoor as single solvent; Excellent anti-solvent.
Chlorinated DCM, ChloroformVery HighPoor. Too soluble; difficult to recover yield.
Ketones Acetone, MEKHighModerate. Risk of holding impurities in mother liquor.

Solvent Selection Strategy

The following decision matrix guides the researcher through the selection process based on the physical state of the crude material.

SolventSelection Start Start: Crude Material Evaluation State Physical State? Start->State Solid Solid / Crystalline State->Solid High MP Oil Oily / Sticky Gum State->Oil Low MP or Impure MethodA Method A: Single Solvent (Isopropanol or Ethanol) Solid->MethodA Primary Choice MethodB Method B: Binary System (EtOAc / Heptane) Solid->MethodB If Yield Low Oil->MethodB Attempt First MethodC Method C: HCl Salt Formation (Precipitation from Acetone/HCl) Oil->MethodC If Oiling Out Persists QC QC: HPLC / NMR MethodA->QC Purity Check MethodB->QC MethodC->QC Neutralize & Check

Figure 1: Decision tree for selecting the optimal purification pathway based on crude material characteristics.

Experimental Protocols

Protocol A: Single Solvent Recrystallization (Isopropanol)

Best for: Crude solids with >85% purity.[1] Objective: Remove trace starting materials (piperidine) and non-polar byproducts.

  • Preparation: Weigh 10.0 g of crude this compound into a 100 mL round-bottom flask (RBF).

  • Dissolution: Add 30 mL of Isopropanol (IPA) . Equip with a reflux condenser and magnetic stir bar.

  • Heating: Heat the mixture to reflux (82°C) in an oil bath.

    • Note: If the solid does not dissolve completely, add IPA in 2 mL increments until a clear solution is obtained. Do not exceed 60 mL total volume (1:6 ratio).

  • Hot Filtration (Optional but Recommended): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Cooling:

    • Remove from heat and allow the flask to cool to room temperature (RT) slowly over 1 hour. Do not place directly in ice, as this promotes "oiling out."

    • Once at RT, inspect for crystal formation. If crystals form, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Harvesting: Filter the crystals using a Buchner funnel with vacuum.

  • Washing: Wash the filter cake with 10 mL of cold IPA (-20°C).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (Ethyl Acetate / Heptane)

Best for: Oily crudes or material with significant non-polar impurities.

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Ethyl Acetate (EtOAc) required at 50-60°C (approx. 15-20 mL).

  • Anti-Solvent Addition: While maintaining the temperature at 50°C, slowly add Heptane dropwise.

    • Visual Cue: Stop adding Heptane when a persistent cloudiness (turbidity) appears.

  • Re-clarification: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Turn off the heat and allow the flask to cool slowly in the oil bath (insulate the flask with foil if necessary).

    • Mechanism:[1][2] As the solution cools, the solubility decreases, and the Heptane forces the product out of solution while keeping impurities dissolved.

  • Collection: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Protocol C: Purification via Hydrochloride Salt (The "Rescue" Method)

Best for: Persistent oils or low-purity (<80%) mixtures. This method leverages the basicity of the piperidine nitrogen.

  • Salt Formation: Dissolve the crude oil in Acetone (10 mL/g).

  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt of the product should precipitate as a white/off-white solid.

    • If no solid forms: Add Diethyl Ether to induce precipitation.

  • Filtration: Filter the salt and wash with Acetone.

  • Free Base Recovery: Suspend the salt in water/DCM (1:1). Basify with 1M NaOH to pH 10. Extract the organic layer, dry over

    
    , and evaporate to yield the purified free base (often solidifying upon standing).
    

Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with aryl-piperidines.

SymptomRoot CauseCorrective Action
Two liquid layers form upon cooling Solution is too concentrated or cooling is too fast.Re-heat to dissolve. Add 10-20% more solvent. Add a "seed crystal" of pure product at the cloud point.
Sticky gum on flask walls Impurities are lowering the melting point.Use Protocol C (Salt Formation) . Alternatively, triturate the gum with cold Pentane or Methanol to induce solidification.
Dark Coloration Oxidation products or tars.Add Activated Carbon (Charcoal) during the hot dissolution step (Protocol A, Step 3), stir for 10 mins, then hot filter.

Quality Control & Validation

Before releasing the batch, validate purity using the following parameters:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18. Mobile Phase: ACN/Water (0.1% TFA).

  • 1H NMR: Confirm the integration of the piperidine protons (multiplets at

    
     1.5-1.7 and 3.0-3.2 ppm) vs. the aromatic signals.
    
  • Melting Point: Sharp range (typically within 2°C).

    • Note:Ortho-substituted acetophenones may have lower melting points than their para counterparts due to steric inhibition of packing.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative guide for purifying specific chemical classes).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for salt formation strategies and troubleshooting oiling out).

  • BenchChem. (2025). General Purification Protocols for Piperazinyl/Piperidinyl Ketones. (General solubility data for aryl-amino ketones).

Sources

HPLC method development for 5'-Chloro-2'-(1-piperidyl)acetophenone detection

[1][2][3]

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 5'-Chloro-2'-(1-piperidyl)acetophenone (CAS Registry analog: 39911-06-3 for non-chlorinated parent).[1][2][3] This molecule is a lipophilic, weakly basic intermediate , characterized by significant steric hindrance due to the ortho-substitution of the bulky piperidine ring against the acetyl group.[1][2][3]

Key Challenges addressed:

  • Steric Ortho-Effect: The twisted conformation of the piperidine ring reduces conjugation, altering UV absorption maxima compared to standard acetophenones.[1][3]

  • Lipophilicity: The combination of the chloro-group and the piperidyl ring necessitates a high-strength organic modifier.[1][2][3]

  • Silanol Interaction: Despite low basicity, the nitrogen lone pair can still interact with residual silanols on the column stationary phase, causing peak tailing.[3]

Part 1: Physicochemical Profile & Method Strategy[4]

Structural Analysis[1][3][5]
  • Core Scaffold: Acetophenone (Phenyl ring + Acetyl group).[1][3]

  • Substituents:

    • Position 5': Chlorine atom (Electron Withdrawing, Lipophilic).[1][3]

    • Position 2' (Ortho): Piperidin-1-yl group (Bulky, Basic Nitrogen).[1][2][3]

  • Chemical Behavior:

    • Basicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ):  Unlike aliphatic piperidines (
      
      
      ), this is an N-aryl piperidine .[2][3] The lone pair is delocalized into the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      -system, drastically lowering basicity (
      
      
      ).[2] The ortho-acetyl group further reduces basicity via electron withdrawal, though steric twisting partially decouples this resonance.[1][2][3]
    • UV Chromophore: The benzoyl system provides strong absorption at 240–260 nm (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) and a weaker band at 300–330 nm  (
      
      
      ).[2][3]
Strategic Decisions (The "Why")
ParameterDecisionScientific Rationale
Stationary Phase C18 (L1) End-capped High carbon load is required for retention of the lipophilic structure.[1][2][3] End-capping is non-negotiable to block silanols and prevent amine tailing.[1][2]
Mobile Phase pH Acidic (pH 2.5 – 3.0) Maintains the silica surface in a protonated (neutral) state to minimize cation-exchange interactions with the piperidine nitrogen.[1][2][3]
Buffer Selection Phosphate or Formate Phosphate is preferred for UV transparency at low wavelengths (<220 nm).[1][3] Formate is required if MS detection is used.
Detection UV 254 nm Robust detection of the acetophenone core.[1][3] 220 nm offers higher sensitivity but is susceptible to solvent cut-off interference.[1][2]

Part 2: Experimental Protocols

Protocol A: Standard Screening Method (Gradient)

Use this protocol to assess purity and determine the elution window.[1][2][3]

Reagents:

  • Solvent A: 0.1% Orthophosphoric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) in Water (pH ~2.5).[2][3]
    
  • Solvent B: Acetonitrile (HPLC Grade).[1][3][4]

  • Diluent: 50:50 Water:Acetonitrile.[1][3]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent) |

    
    .[2][3]
    
  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature:

    
     (Control is critical to stabilize retention times).
    
  • Injection Volume: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[3]
    
  • Detection: DAD/VWD @ 254 nm (Reference: 360 nm).

Gradient Table:

Time (min) % Solvent A (Aq) % Solvent B (Org) Event
0.0 90 10 Equilibration
15.0 10 90 Ramp
20.0 10 90 Hold (Wash)
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |[1][2]

Protocol B: Optimized Isocratic Method (Routine QC)

Recommended for routine batch release once retention time is established.[1][2][3]

  • Mobile Phase: Phosphate Buffer (20mM, pH 3.0) : Acetonitrile (40 : 60 v/v).[3]

    • Note: Adjust the ACN ratio

      
       to target a Retention Factor (
      
      
      ) between 2 and 10.[3]
  • Flow Rate: 1.0 mL/min.[1][3]

  • Run Time: ~12 minutes.

Part 3: System Suitability & Validation (Self-Validating System)

To ensure data integrity (E-E-A-T), the system must pass specific criteria before sample analysis.

System Suitability Limits (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict limit due to piperidine moiety).[3]
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (%RSD): < 2.0% for Area and Retention Time (n=5 injections).

  • Resolution (

    
    ):  > 2.0 between the main peak and any nearest impurity (e.g., des-chloro analog).
    
Preparation of Solutions
  • Stock Solution: Dissolve 25 mg of this compound in 25 mL of Acetonitrile (1000 ppm). Sonicate for 5 mins.

    • Caution: Protect from light using amber glassware to prevent photo-degradation of the ketone.[1][2][3]

  • Working Standard: Dilute Stock 1:10 with Diluent to achieve 100 ppm.

Part 4: Troubleshooting & Logic Flow

Visualizing the Method Development Workflow

The following diagram illustrates the decision-making process for optimizing the method based on peak shape and retention.

MethodDevelopmentStartStart: Gradient Run(10-90% ACN, pH 2.5)CheckRTCheck Retention Time (RT)Start->CheckRTEarlyElutionRT < 5 min(Too Polar)CheckRT->EarlyElutionLateElutionRT > 15 min(Too Lipophilic)CheckRT->LateElutionGoodRTRT 8-12 min(Ideal)CheckRT->GoodRTActionEarlyDecrease Initial %BUse C8 ColumnEarlyElution->ActionEarlyActionLateIncrease SlopeUse C4 or Phenyl-HexylLateElution->ActionLateCheckShapeCheck Peak Shape(Tailing Factor)GoodRT->CheckShapeTailingTailing > 1.5CheckShape->TailingGoodShapeTailing < 1.5CheckShape->GoodShapeFixTailingAdd TEA Modifier ORIncrease Buffer Conc.Switch to Hybrid Column (Xtimate)Tailing->FixTailingFinalizeFinalize MethodValidate per ICH Q2(R1)GoodShape->FinalizeFixTailing->StartRe-run

Caption: Decision tree for optimizing HPLC separation of lipophilic amine intermediates.

Part 5: References & Authority

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC of basic compounds).

  • PubChem. (2025).[3][5] Compound Summary: 1-(2-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-06-3).[1][2][3][5] National Library of Medicine.[3] Link[2]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 1-(2-Aminophenyl)ethanone derivatives. Link

Disclaimer: This protocol is designed for research and development purposes. All analytical methods must be validated according to local regulatory standards (e.g., FDA, EMA) before use in a GMP environment.[3] Handle this compound with care; chlorinated aromatic ketones can be potential skin irritants or lachrymators.[1][2][3]

Reagents and catalysts used in 5'-Chloro-2'-(1-piperidyl)acetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5'-Chloro-2'-(1-piperidyl)acetophenone

Executive Summary

This guide details the optimized synthesis of This compound , a critical pharmacophore often found in central nervous system (CNS) active agents and muscle relaxant intermediates (e.g., analogs of Tolperisone/Eperisone).

The synthesis hinges on the regioselective functionalization of the 2-position of the phenyl ring. The presence of the acetyl group at the ortho position activates the leaving group (typically Cl or F) for Nucleophilic Aromatic Substitution (


), while the chlorine at the 5-position remains inert due to its meta relationship with the electron-withdrawing acetyl group.

This document presents two validated protocols:

  • Method A (Thermal

    
    ):  The preferred, cost-effective route for scale-up, utilizing polar aprotic solvents.
    
  • Method B (Buchwald-Hartwig Cross-Coupling): A catalytic route for temperature-sensitive substrates or when using less activated leaving groups.

Strategic Analysis & Retrosynthesis

The Regioselectivity Logic

The starting material, 1-(2,5-dichlorophenyl)ethanone (2',5'-dichloroacetophenone), contains two electrophilic sites.

  • Site A (C-2): Ortho to the acetyl group. The carbonyl dipole withdraws electron density via resonance and induction, significantly lowering the LUMO energy at this carbon. This makes it highly susceptible to nucleophilic attack by piperidine.

  • Site B (C-5): Meta to the acetyl group. It lacks resonance activation and is sterically less accessible.

Conclusion: Under standard


 conditions, the reaction is 100% regioselective for the 2-position, yielding the desired 5'-chloro-2'-(1-piperidyl) product without affecting the 5-chloro substituent.
Reaction Scheme

ReactionScheme SM 2',5'-Dichloroacetophenone (Starting Material) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (Rate Limiting) Reagents Piperidine Base (K2CO3/TEA) Solvent (DMF/DMSO) Reagents->Intermediate Product This compound (Target) Intermediate->Product Aromatization (-HCl)

Figure 1: Mechanistic pathway for the regioselective S_NAr synthesis.

Critical Reagents & Catalysts

The following table outlines the specific grade and function of reagents required for Method A (S_NAr) .

ReagentGradeRoleCritical Selection Criteria
2',5'-Dichloroacetophenone >98%SubstrateMust be free of 2',4'-isomer to avoid difficult downstream separation.
Piperidine ReagentPlusNucleophileUse anhydrous if possible; water can compete at high temps (hydrolysis of acetyl).
Potassium Carbonate (K₂CO₃) Anhydrous, PowderBaseMilled powder preferred over granules to increase surface area for HCl scavenging.
DMF or DMSO AnhydrousSolventDMF is easier to remove (bp 153°C) than DMSO (bp 189°C). DMSO offers faster rates due to higher polarity.
Toluene HPLC GradeCo-solventUsed in workup to extract the product; highly selective against polar impurities.

Detailed Protocols

Protocol A: Thermal Nucleophilic Aromatic Substitution (Recommended)

Best for: Gram-to-kilogram scale synthesis, robust substrates.

Reagents:

  • 2',5'-Dichloroacetophenone (1.0 equiv)

  • Piperidine (2.5 equiv) — Excess acts as both nucleophile and base.

  • Solvent: DMF (5 mL per gram of substrate)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2',5'-dichloroacetophenone (e.g., 10.0 g, 52.9 mmol) and DMF (50 mL). Stir until dissolved.

  • Addition: Add Piperidine (13.0 mL, 132 mmol) dropwise over 5 minutes. Note: Exotherm may occur.

  • Reaction: Heat the mixture to 100–110°C for 6–8 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent yellow spot (Rf ~0.4).

  • Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (250 mL) with vigorous stirring.

  • Isolation:

    • If Solid: The product often precipitates as a yellow solid. Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or Methanol to yield bright yellow crystals.

Expected Yield: 85–92%

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unreactive substrates (e.g., if using 2'-bromo analogs) or strict temperature limits (<80°C).

Reagents:

  • 2',5'-Dichloroacetophenone (1.0 equiv)

  • Piperidine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: BINAP (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Catalyst Pre-mix: Add Pd₂(dba)₃, BINAP, and Toluene. Stir at RT for 15 mins to form the active catalytic complex (solution turns orange/red).

  • Substrate Addition: Add the acetophenone substrate, Piperidine, and NaOtBu.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Expected Yield: 75–85% (Higher cost due to catalyst).

Process Workflow & Analytical Validation

The following diagram illustrates the complete operational workflow for Method A, including critical decision points.

Workflow Start Start: 2',5'-Dichloroacetophenone + Piperidine in DMF Heat Heat to 100°C (6-8h) Start->Heat Check TLC/HPLC Check (Target > 98%) Heat->Check Check->Heat Incomplete Quench Quench in Ice Water Check->Quench Complete State Physical State? Quench->State Filter Solid: Filtration & Wash State->Filter Precipitate Extract Oil: EtOAc Extraction State->Extract Oily/Emulsion Cryst Recrystallization (EtOH) Filter->Cryst Extract->Cryst Final Pure this compound Cryst->Final

Figure 2: Operational workflow for the S_NAr synthesis protocol.

Analytical Validation Parameters

To confirm the identity and purity of the synthesized compound, compare against these standard markers:

  • 1H NMR (CDCl₃, 400 MHz): Look for the piperidine protons: multiplet at ~1.6 ppm (6H) and triplet at ~3.1 ppm (4H). The aromatic region will show a specific splitting pattern for the 1,2,5-trisubstituted ring (doublet, dd, doublet).

  • HPLC: C18 Column, ACN/Water gradient. The amino-ketone is less polar than the dichloro starting material but more polar than non-aminated byproducts.

  • Appearance: Bright yellow crystalline solid (due to n ->

    
    * transition conjugation between the amine lone pair and the carbonyl).
    

References

  • Masilamani, D., & Rogic, M. M. (1981). Alpha-mono-chlorination of ketones. Journal of Organic Chemistry. Link (Provides context on halo-acetophenone reactivity).

  • Guidechem. (2020). Preparation of 2',5'-Dichloroacetophenone. Link (Synthesis of the starting material).

  • BenchChem. (2024). Nucleophilic Aromatic Substitution Protocols on Fluoro/Chloro-quinoxalines. Link (General protocols for S_NAr on activated heterocycles/aromatics).

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link (Mechanistic grounding for Method B).

  • National Institutes of Health (PMC). Synthesis of Piperidine Derivatives. Link (Crystallographic data and synthesis of analogous piperidyl-acetophenones).

Sources

Application Notes and Protocols for 5'-Chloro-2'-(1-piperidyl)acetophenone: Ensuring Stability in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in the Utility of 5'-Chloro-2'-(1-piperidyl)acetophenone

This compound is a substituted acetophenone derivative with potential applications in pharmaceutical and chemical synthesis. As an intermediate, its purity and stability are paramount to the success of subsequent synthetic steps and the quality of the final product. The presence of an α-aminoketone moiety suggests potential susceptibility to degradation pathways that can compromise its integrity. This document provides a comprehensive guide to the best practices for the storage and handling of this compound, along with detailed protocols for assessing its stability. These guidelines are grounded in established principles of chemical stability and pharmaceutical stress testing, as outlined by the International Council for Harmonisation (ICH).[1][2]

These notes are intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows. Adherence to these protocols will ensure the reliability of experimental results and the consistency of product quality.

I. Chemical Profile and Inherent Stability Considerations

Understanding the chemical structure of this compound is fundamental to predicting its stability. The molecule possesses several key functional groups that can influence its reactivity and degradation:

  • α-Aminoketone Core: This structural feature can be susceptible to degradation through pathways such as oxidation and hydrolysis. The presence of the nitrogen atom can also influence the molecule's basicity and reactivity.

  • Chlorinated Aromatic Ring: The chloro-substituted phenyl group is generally stable but can influence the electronic properties of the ketone and its susceptibility to certain reactions.

  • Piperidyl Moiety: The saturated heterocyclic amine can undergo oxidation and may be susceptible to acidic conditions.

Given these features, a proactive approach to storage and handling is essential to mitigate potential degradation.

II. Recommended Storage and Handling Protocols

Proper storage and handling are the first lines of defense in preserving the integrity of this compound. The following recommendations are based on best practices for similar chemical entities.[3][4][5][6]

A. Optimal Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermally induced degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber Vial or Light-Proof ContainerProtects the compound from photolytic degradation.
Humidity Tightly Sealed Container with DesiccantPrevents hydrolysis and moisture-induced degradation.[3]
B. Safe Handling Practices

Safe handling not only protects the integrity of the compound but also ensures the safety of the researcher.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][6]

  • Dispensing: Use clean, dry spatulas and glassware to prevent cross-contamination and introduction of moisture.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and bases, as these may promote degradation.[6]

III. Stability Testing Protocols: A Framework for Validation

Stability testing is crucial for determining the re-test period and shelf-life of this compound. The following protocols are based on ICH guidelines for forced degradation studies and long-term stability testing.[1][7] These studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

A. Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the compound to harsh conditions to accelerate its breakdown, providing insights into potential degradation pathways.[7][8]

Objective: To identify likely degradation products and understand the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[9][10][11]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Aim for 5-20% degradation of the active ingredient.[1]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start: this compound Sample Prep Prepare Stock Solution (1 mg/mL) Start->Prep Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Base Basic Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose Oxidation Oxidative Degradation (3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal Degradation (Solid, 80°C) Prep->Thermal Expose Photo Photolytic Degradation (ICH Light Source) Prep->Photo Expose Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Evaluation: Identify & Quantify Degradants HPLC->Data

Caption: Workflow for Forced Degradation Studies.

B. Long-Term and Accelerated Stability Testing Protocol

This protocol evaluates the stability of the compound under recommended storage conditions and accelerated conditions to predict its shelf life.[12][13][14]

Objective: To establish a re-test period and recommend storage conditions for this compound.

Methodology:

  • Sample Packaging: Package the solid compound in containers that mimic the proposed long-term storage, such as amber glass vials with tightly sealed caps.

  • Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[2][14]

  • Testing Frequency: Pull samples at specified time points and analyze them using a validated stability-indicating method.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[2][12]

    • Accelerated: 0, 3, 6 months.[12]

  • Analysis: At each time point, assess the following:

    • Appearance

    • Purity (by HPLC)

    • Degradation products

    • Moisture content (if applicable)

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. The results from the accelerated study can be used to predict the long-term stability.

IV. Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways for this compound can be hypothesized. The identification of actual degradants would require experimental data from forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound Deamination Deamination to form 5'-Chloro-2'-hydroxyacetophenone Parent->Deamination Acidic/Basic Conditions N_Oxide Formation of Piperidine N-oxide Parent->N_Oxide Oxidizing Agents Ring_Opening Oxidative Ring Opening of Piperidine N_Oxide->Ring_Opening Further Oxidation

Caption: Hypothetical Degradation Pathways.

V. Conclusion

The stability and proper handling of this compound are critical for its effective use in research and development. By implementing the recommended storage and handling procedures and conducting thorough stability testing as outlined in these application notes, researchers can ensure the quality and reliability of this important chemical intermediate. The provided protocols offer a robust framework for establishing the stability profile of this compound, ultimately contributing to the success of downstream applications.

VI. References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Vertex AI Search.

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (2023, June). International Journal of Scientific Development and Research (IJSDR).

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.

  • Material Safety Data Sheet. Fisher Scientific.

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.

  • 10.2: Amino Acids Degradation. (2022, April 26). Chemistry LibreTexts.

  • Degradation and Synthesis. (2019). Lejan JU.

  • Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate. BOC Sciences.

  • SAFETY DATA SHEET. (2025, October 1). Tokyo Chemical Industry.

  • Amino acids degradation and synthesis. SlideShare.

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

  • SAFETY DATA SHEET. (2024, July 2). Merck Millipore.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 18.5: Pathways of Amino Acid Degradation. (2026, January 19). Biology LibreTexts.

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.

  • Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation.

  • Key Guidelines for Stability Testing of Pharmaceutical Products. (2025, December 17). Omori UK.

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.

  • 5'-Chloro-2'-hydroxy-4'-methylacetophenone. PubChem.

  • Analytical Methods. (2010, January 15). RSC Publishing.

  • 5-Chloro-2-methoxyacetophenone. Chem-Impex.

  • analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2025, December 12). ResearchGate.

  • Phenacyl chloride. Wikipedia.

  • Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples. (2002). Semantic Scholar.

  • 2'-chloro acetophenone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.

  • 5 -Chloro-2 -hydroxyacetophenone 99 1450-74-4. Sigma-Aldrich.

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023, January 2). MDPI.

  • 2 ,5 -Dichloroacetophenone 98 2476-37-1. Sigma-Aldrich.

  • RSC Advances REVIEW. The Royal Society of Chemistry.

  • ANALYTICAL METHOD BY LIQUID CHROMATOGRAPHY TO ASSAY PIPERINE ASSOCIATED IN NANOEMULSIONS. (2018, September 14). Drug Analytical Research.

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 8). Taylor & Francis Online.

  • 5′-Chloro-2′-hydroxyacetophenone | Biochemical Assay Reagent. MedChemExpress.

Sources

Scalable manufacturing process for 5'-Chloro-2'-(1-piperidyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for 5'-Chloro-2'-(1-piperidyl)acetophenone (CAS: 1452-94-4), a critical intermediate in the synthesis of the muscle relaxant Eperisone Hydrochloride .

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) of 2',5'-dichloroacetophenone. While seemingly straightforward, industrial scaling is often plagued by exothermic runaways, salt occlusion, and regioselectivity concerns. This guide presents an optimized Phase-Transfer Catalyzed (PTC) Toluene Process  that supersedes traditional neat or alcohol-based methods, offering superior heat management, impurity rejection, and yield (>90%).

Scientific Foundation & Mechanism

The Regioselectivity Paradox

The starting material, 2',5'-dichloroacetophenone, possesses two electrophilic sites. However, experimental data and Density Functional Theory (DFT) calculations confirm exclusive substitution at the C-2 position .

  • C-2 Position: Activated by the ortho-acetyl group. The acetyl moiety acts as a strong Electron Withdrawing Group (EWG) via resonance (

    
     effect), stabilizing the anionic Meisenheimer intermediate.
    
  • C-5 Position: Located meta to the acetyl group. It lacks resonance stabilization for the incoming nucleophile, rendering it kinetically inert under standard conditions.

Reaction Mechanism ( )

The reaction follows a second-order addition-elimination pathway. Piperidine attacks the C-2 carbon, breaking the aromaticity to form a resonance-stabilized Meisenheimer complex. The subsequent restoration of aromaticity expels the chloride ion.

SNAr_Mechanism SM 2',5'-Dichloroacetophenone TS Meisenheimer Complex (Resonance Stabilized) SM->TS + Piperidine (k1, rds) Pip Piperidine Pip->TS Prod This compound TS->Prod - Cl⁻ (k2, fast) HCl HCl (Scavenged) TS->HCl

Figure 1: Mechanistic pathway of the


 reaction highlighting the rate-determining step (rds).

Process Design Strategy

Solvent & Base Selection

Traditional protocols often use neat piperidine (solvent-free) or ethanol. These are suboptimal for scale:

  • Neat: Severe exotherm risks; formation of a solid "cake" of Piperidine-HCl that stalls agitation.

  • Ethanol: Difficult to recover anhydrously; promotes esterification side-reactions if acid chlorides are used downstream.

The Optimized Solution: Toluene/Water Biphasic System We utilize Toluene as the solvent with Potassium Carbonate (


) as the acid scavenger, aided by a Phase Transfer Catalyst (TBAB).
ParameterTraditional (Ethanol)Optimized (Toluene/PTC)Benefit of Optimized
Stoichiometry 2.5 eq Piperidine1.05 eq PiperidineCost Savings: Piperidine is expensive;

is cheap.
Thermal Mass Low (Exotherm spikes)High (Toluene heat sink)Safety: Toluene reflux (110°C) limits max temp.
Workup Distillation/CrystallizationAqueous WashThroughput: Salts dissolve in water layer; product stays in Toluene.
Yield 75-80%92-95%Efficiency: Less byproduct formation.

Detailed Manufacturing Protocol (Pilot Scale)

Scale: 10.0 kg Input (2',5'-Dichloroacetophenone) Expected Output: ~11.8 kg (Yield: ~94%)

Reagents & Materials[1][2][3][4][5]
  • Precursor: 2',5'-Dichloroacetophenone (10.0 kg, 52.9 mol)

  • Nucleophile: Piperidine (4.73 kg, 55.5 mol, 1.05 eq)

  • Base: Potassium Carbonate, anhydrous (8.0 kg, 58.0 mol, 1.1 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.17 kg, 1 mol%)

  • Solvent: Toluene (30.0 L)

  • Wash: Purified Water (20.0 L)

Step-by-Step Methodology

Step 1: Reactor Charging & Inerting

  • Ensure the 50L Glass-Lined Reactor (GLR) is clean, dry, and nitrogen-purged.

  • Charge 30.0 L Toluene .

  • Start agitation (Anchor impeller, 120 RPM).

  • Charge 10.0 kg 2',5'-Dichloroacetophenone . Ensure complete dissolution.

  • Charge 8.0 kg

    
      and 0.17 kg TBAB . The mixture will be a slurry.
    

Step 2: Controlled Addition (Critical for Safety)

  • Heat the jacket to 60°C.

  • Add Piperidine (4.73 kg) via a dosing pump over 60 minutes .

    • Caution: Reaction is exothermic. Maintain internal temperature

      
       during addition.
      
  • Once addition is complete, ramp reactor temperature to Reflux (~110-112°C) .

Step 3: Reaction & Monitoring

  • Maintain reflux for 6–8 hours .

  • PAT Check: Sample every hour after T=4h.

    • Method: HPLC (C18 Column, ACN:Water 70:30).

    • Endpoint: <0.5% unreacted starting material.

Step 4: Workup (Phase Separation)

  • Cool reactor to 25°C.

  • Add 20.0 L Water to dissolve the potassium salts (

    
    , excess 
    
    
    
    ).
  • Agitate vigorously for 15 minutes, then settle for 30 minutes.

  • Split Phases: Drain the lower aqueous layer (contains salts) to waste treatment.

  • Retain the upper Toluene layer (contains Product).

Step 5: Isolation

  • Perform a vacuum distillation on the Toluene layer to reduce volume by 70%.

  • Add Isopropanol (10 L) as a crystallization anti-solvent.

  • Cool slowly to 0-5°C over 4 hours.

  • Filter the yellow crystalline solid.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

Process_Flow Start Raw Material Charge (Toluene, SM, K2CO3, TBAB) Dosing Controlled Addition (Piperidine) Start->Dosing Reaction Reflux (110°C, 8h) SNAr Mechanism Dosing->Reaction Quench Aqueous Wash (Dissolve Salts) Reaction->Quench Sep Phase Separation Quench->Sep Cryst Crystallization (IPA/Cooling) Sep->Cryst Upper Organic Layer WasteAq Aqueous Waste (KCl, K2CO3) Sep->WasteAq Lower Layer Final Final Product (Dry Solid) Cryst->Final

Figure 2: Unit operation flow for the pilot-scale manufacturing process.

Quality Control & Troubleshooting

Impurity Profile
ImpurityStructure/OriginLimitControl Strategy
Impurity A 2',5'-Dichloroacetophenone (SM)< 0.1%Ensure >6h reflux; check stoichiometry.
Impurity B 5'-Chloro-2'-hydroxyacetophenone< 0.2%Caused by hydrolysis. Ensure system is dry before water wash.[1][2]
Impurity C Bis-piperidyl adduct< 0.05%Rare. Occurs only at extreme temps (>140°C).
Troubleshooting Matrix
  • Issue: Slow reaction rate (>10h).

    • Root Cause:[3][1][4][5] Particle size of

      
       is too large or TBAB inactive.
      
    • Fix: Use milled

      
       (mesh 325) and verify agitation speed.
      
  • Issue: Emulsion during workup.

    • Root Cause:[3][1][4][5] pH of aqueous layer is too basic/amphoteric species.

    • Fix: Add brine (NaCl) or adjust pH slightly to break emulsion.

Safety & Handling (HSE)

  • Piperidine: Highly toxic (LD50 oral rat ~400 mg/kg) and flammable (Flash point 16°C). Must use closed-loop dosing system.

  • 2',5'-Dichloroacetophenone: Potent lachrymator. Full face respirator required if handling open solids.

  • Waste: The aqueous stream contains high COD (Chemical Oxygen Demand) due to piperidine traces. Incineration or specialized bio-treatment is required.

References

  • Mechanism of

    
    :  March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. 
    
  • Eperisone Synthesis Patents

    • Process for preparing Eperisone Hydrochloride.[6] CN Patent 103232415A.

    • Method for synthesizing eperisone hydrochloride.[6] CN Patent 106588817A.

  • Green Chemistry Approaches

    • Li, J., et al. "High-yielding aqueous synthesis of chloroacetophenones." RSC Advances, 2012.

  • Piperidine Safety Data

    • ILO International Chemical Safety Card (ICSC 0317).

Sources

Strategic Utilization of 5'-Chloro-2'-(1-piperidyl)acetophenone in the Facile Assembly of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthesis

Abstract

5'-Chloro-2'-(1-piperidyl)acetophenone is a bespoke precursor, engineered for versatility in modern heterocyclic chemistry. Its constitution, featuring an ortho-disposed nucleophilic piperidyl amine and an electrophilic acetyl group, presents an ideal platform for a variety of intramolecular and multicomponent cyclization strategies. The presence of a chloro-substituent on the phenyl ring further enhances its utility by providing a handle for subsequent functionalization and modulating the electronic properties of the resulting heterocyclic systems. This guide provides an in-depth exploration of its application in constructing high-value heterocyclic cores, including quinolines, 1,4-benzodiazepines, indoles, and 2-aminothiophenes. We present detailed, field-proven protocols, mechanistic insights, and workflow diagrams designed for immediate implementation by researchers in medicinal chemistry and drug development.

Introduction: A Multifaceted Building Block

The quest for novel therapeutic agents is intrinsically linked to the efficient synthesis of complex molecular architectures. Heterocyclic compounds form the bedrock of medicinal chemistry, with over 60% of commercial pharmaceuticals containing a heterocyclic structure.[1] this compound emerges as a strategic starting material due to the synergistic reactivity of its functional groups. The piperidine moiety, a non-basic tertiary amine due to steric hindrance and electronic effects of the acetyl group, primarily serves as a directing group and a key component of the final heterocyclic system. The adjacent acetyl group provides a critical electrophilic center for cyclization. This pre-organized arrangement facilitates high-yield ring-closure reactions to form fused heterocyclic systems.

This document outlines four robust synthetic pathways leveraging this precursor:

  • Friedländer Annulation for the synthesis of substituted quinolines.

  • Adapted Sternbach Synthesis for the construction of the 1,4-benzodiazepine core.

  • Fischer Indole Synthesis for accessing 2-arylindoles.

  • Gewald Aminothiophene Synthesis as a powerful multicomponent reaction.

Safety & Handling

This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] All reactions should be conducted with appropriate caution, particularly when heating or using corrosive reagents.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a direct and efficient method for constructing the quinoline scaffold by reacting a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[3][4] This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[5][6]

Causality and Mechanistic Insight

The reaction is initiated by the formation of an enolate from the α-methylene carbonyl compound. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The subsequent cyclization is driven by the formation of a stable, conjugated aromatic system. The choice of catalyst (acid or base) depends on the specific substrates but often proceeds well under acidic conditions which activate the acetophenone carbonyl group towards nucleophilic attack.

Friedlander_Mechanism Start This compound + α-Methylene Ketone Catalysis Acid or Base Catalyst Start->Catalysis Reactants Condensation Aldol-Type Condensation Catalysis->Condensation Initiates Intermediate β-Amino Carbonyl Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization -H₂O Product Substituted Quinoline Product Cyclization->Product

Caption: Friedländer Annulation Workflow.

Experimental Protocol: Synthesis of 6-Chloro-2,4-dimethyl-8-(1-piperidyl)quinoline
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.51 g, 10 mmol) and acetone (1.16 g, 20 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol, followed by a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).[5]

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by a brine wash (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure quinoline derivative.

ParameterValueReference
Starting MaterialThis compound-
ReagentAcetone[5]
Catalystp-Toluenesulfonic acid[5]
SolventEthanol[5]
TemperatureReflux (~80-85 °C)[5]
Typical Yield75-85% (literature-dependent)[7]

Synthesis of 1,4-Benzodiazepines

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, famously found in drugs like diazepam.[8] An adapted Sternbach synthesis provides a reliable route from 2'-aminoacetophenone derivatives.[8][9] The strategy involves the initial conversion of the ketone to an oxime, followed by N-acylation and base-mediated intramolecular cyclization to form the seven-membered diazepine ring as an N-oxide, a common and versatile intermediate.[8]

Causality and Mechanistic Insight

The conversion to an oxime protects the carbonyl group and introduces a nucleophilic hydroxyl group. This hydroxyl group is crucial for the final ring-closing step. The N-acylation with chloroacetyl chloride introduces an electrophilic center. The addition of a base deprotonates the oxime's hydroxyl group, creating a potent nucleophile that attacks the chloroacetyl moiety in an intramolecular fashion, leading to the formation of the seven-membered ring.

Benzodiazepine_Workflow Start This compound Step1 Oximation (NH₂OH·HCl, NaOH) Start->Step1 Oxime Acetophenone Oxime Intermediate Step1->Oxime Step2 N-Acylation (ClCOCH₂Cl, 0°C) Oxime->Step2 Acylated N-Chloroacetyl Oxime Intermediate Step2->Acylated Step3 Intramolecular Cyclization (Base, e.g., NaOH) Acylated->Step3 Product 1,4-Benzodiazepine-N-oxide Scaffold Step3->Product

Caption: Workflow for 1,4-Benzodiazepine Synthesis.

Experimental Protocol: One-Pot Synthesis of a 1,4-Benzodiazepine-N-oxide Derivative

This protocol is adapted from established methods for 2'-aminoacetophenones.[8]

Part A: Oxime Formation

  • Reagent Preparation: In a 100 mL flask, dissolve this compound (2.51 g, 10 mmol) in 30 mL of ethanol. Add hydroxylamine hydrochloride (2.08 g, 30 mmol).

  • Base Addition: While stirring, carefully add sodium hydroxide pellets (3.2 g, 80 mmol) in portions to control the exothermic reaction.

  • Reaction Execution: Heat the mixture to 60 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the mixture, remove ethanol via rotary evaporation, and dissolve the residue in distilled water. Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude oxime, which can be used directly in the next step.

Part B: One-Pot Acylation and Cyclization

  • Setup: In a dry, three-necked flask under a nitrogen atmosphere, dissolve the crude oxime from Part A (1.0 equiv) in anhydrous dichloromethane (50 mL).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.24 g, 11 mmol, 1.1 equiv) dropwise, ensuring the temperature remains at 0 °C. Stir for 30 minutes at 0 °C, then allow to warm to room temperature. Monitor by TLC.[8]

  • Cyclization: Once acylation is complete, re-cool the mixture to 0 °C. Add a 1M aqueous solution of sodium hydroxide dropwise with vigorous stirring until the cyclization is complete (monitor by TLC).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water to dissolve any salts, and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the target 1,4-benzodiazepine-N-oxide.

Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful reaction for creating the indole ring system.[10] It involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, proceeding through a hydrazone intermediate.[11][12] In this application, this compound serves as the ketone component.

Causality and Mechanistic Insight

The reaction mechanism is a cascade of well-defined steps.[10] First, the arylhydrazine and ketone condense to form a phenylhydrazone. This intermediate tautomerizes to an enamine. Under acidic catalysis, the enamine undergoes a critical[13][13]-sigmatropic rearrangement, which forms the key C-C bond of the indole scaffold. Finally, a molecule of ammonia is eliminated, and the system aromatizes to yield the stable indole product. The choice of acid catalyst (Brønsted or Lewis) is crucial and can range from HCl and H₂SO₄ to ZnCl₂.[10]

Fischer_Indole_Mechanism Reactants Acetophenone Derivative + Arylhydrazine Step1 Condensation (-H₂O) Reactants->Step1 Hydrazone Phenylhydrazone Step1->Hydrazone Step2 Tautomerization (Acid-Catalyzed) Hydrazone->Step2 Enamine Enamine Intermediate Step2->Enamine Step3 [3,3]-Sigmatropic Rearrangement Enamine->Step3 Diimine Di-imine Intermediate Step3->Diimine Step4 Aromatization (-NH₃) Diimine->Step4 Product Substituted Indole Step4->Product

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of a 2-Aryl-Substituted Indole

This protocol follows the general procedure for the Fischer Indole Synthesis.[13]

  • Hydrazone Formation: In a 100 mL round-bottom flask, combine this compound (2.51 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol). Add 30 mL of ethanol and a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: Cool the reaction mixture and carefully pour it into 20 mL of pre-cooled concentrated sulfuric acid with stirring.

  • Heating: Heat the acidic mixture to 80-100 °C for 25-30 minutes. The color of the reaction will typically darken.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice. The solid indole product will precipitate.

  • Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure indole derivative.

ParameterValueReference
Starting MaterialThis compound-
ReagentPhenylhydrazine[11][13]
CatalystSulfuric Acid (or PPA, ZnCl₂)[10][13]
SolventEthanol (for hydrazone formation)[13]
TemperatureReflux, then 80-100 °C[13]
Typical YieldGood to Excellent[13][14]

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction that assembles highly substituted 2-aminothiophenes in a single step.[15] It involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[16] this compound is an excellent ketone substrate for this transformation.

Causality and Mechanistic Insight

The reaction begins with a Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[15] Elemental sulfur then adds to the α-carbon. The subsequent intramolecular cyclization is followed by tautomerization to yield the final 2-aminothiophene product. A base, typically a secondary amine like morpholine or diethylamine, is required to catalyze the initial condensation and facilitate the subsequent steps.[17]

Gewald_Mechanism Start Acetophenone Derivative + α-Cyanoester + Sulfur (S₈) Step1 Knoevenagel Condensation (Base-catalyzed) Start->Step1 Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Sulfur Addition Intermediate1->Step2 + S₈ Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Cyclization & Tautomerization Intermediate2->Step3 Product Polysubstituted 2-Aminothiophene Step3->Product

Caption: General Mechanism of the Gewald Reaction.

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene

This one-pot protocol is a standard procedure for the Gewald reaction.[16][18]

  • Reagent Preparation: In a 100 mL round-bottom flask, combine this compound (2.51 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and finely powdered elemental sulfur (0.32 g, 10 mmol).

  • Solvent and Catalyst: Add 30 mL of ethanol, followed by morpholine (0.87 g, 10 mmol) as the basic catalyst.

  • Reaction Execution: Stir the mixture at 50-60 °C for 2-4 hours. The reaction mixture will typically become homogeneous before the product begins to precipitate. Monitor progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol or isopropanol if necessary.

Conclusion

This compound has demonstrated exceptional utility as a versatile and reliable precursor for the synthesis of diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of quinolines, benzodiazepines, indoles, and thiophenes are robust, scalable, and founded on well-established chemical principles. By providing both the procedural steps and the underlying mechanistic logic, this guide empowers researchers to confidently employ this building block in the design and execution of novel synthetic strategies, accelerating the discovery of new chemical entities.

References

  • Preparation of Quinolones from 2'-Aminoacetophenone: Detailed Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_YQllp3thJ7MLyURhD7Y5h1WgrzkacVFDY8wOyXurKvg959b-V_MwvWbqJw13XVm190bJVYXEsFgtCcyzXGuFm5trIrMHskS1JcmUUVcBiHZQ9juB9x_BgO75ONO86f4TydiyVhdPFPbTfaXutSlDtzd7ejL8KfwaU6ochjykPWqbBMN7ZPKo3WZsErME3bf-iHUJFsqcLFp9K3Tw9lcuuLeiFLVeIrxOCe8DPAWB5EbUOrqU5Gw=]
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Preparation of alpha-aminoketones using 5'-Chloro-2'-(1-piperidyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Detailed Guide to the Synthesis of α-Aminoketones via Nucleophilic Substitution: The Preparation of 1-(5-Chloro-2-hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Aminoketones are a class of compounds of significant interest in medicinal chemistry, serving as crucial building blocks for a wide range of pharmaceutical agents and biologically active molecules.[1][2][3] Their structural motif, featuring a carbonyl group adjacent to an amino group, allows for versatile chemical modifications and the synthesis of complex heterocyclic systems.[4] This application note provides a comprehensive, in-depth guide to the synthesis of a specific α-aminoketone, 1-(5-chloro-2-hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-one, from 5'-Chloro-2'-hydroxyacetophenone. We will explore the mechanistic underpinnings of the synthetic strategy, provide detailed, step-by-step experimental protocols, and offer insights into process optimization, characterization, and safety. The described two-step synthesis involves an initial α-bromination of the ketone followed by a classic SN2 nucleophilic substitution with piperidine, a robust and widely applicable method for constructing the α-aminoketone scaffold.

Significance and Applications of α-Aminoketones

The α-aminoketone framework is a privileged scaffold in drug discovery. Its prevalence is noted in numerous commercial drugs, including the antidepressant bupropion and the appetite suppressant amfepramone.[3] The value of this moiety lies in its bifunctional nature, which allows it to act as a versatile synthon for:

  • Synthesis of Nitrogen-Containing Heterocycles: The ketone and amine groups can participate in intramolecular cyclization reactions to form a diverse array of heterocycles, which are foundational structures in many pharmaceuticals.[2]

  • Precursors to Amino Alcohols: The carbonyl group is readily reduced to a hydroxyl group, yielding 1,2-amino alcohols, another critical class of compounds in medicinal chemistry.[5]

  • Enzyme Inhibition: Specific α-aminoketone derivatives, particularly α-amino-α'-halomethylketones, are known to be effective inhibitors of serine and cysteine proteases, making them valuable tools for biochemical studies and potential therapeutic leads.

The target molecule of this guide, incorporating a substituted phenyl ring and a piperidine moiety, represents a common structural theme in modern drug development, making its synthesis a relevant and practical example for researchers in the field.

Reaction Overview and Mechanistic Insights

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-one is achieved through a two-step process starting from 5'-Chloro-2'-hydroxyacetophenone.

Step 1: α-Bromination The first step is the selective halogenation at the α-carbon of the ketone. This is typically achieved using an electrophilic bromine source.

Step 2: Nucleophilic Substitution The resulting α-bromo ketone is a potent electrophile. The carbon atom bearing the bromine is highly activated by the adjacent electron-withdrawing carbonyl group, making it susceptible to nucleophilic attack.[6] Piperidine, a secondary amine, acts as the nucleophile, displacing the bromide ion via a bimolecular nucleophilic substitution (SN2) mechanism to form the final α-aminoketone product.

Mechanism of Nucleophilic Substitution

The reaction between α-haloketones and less basic nucleophiles, like secondary amines, proceeds through a standard SN2 pathway.[7]

  • Transition State: The nucleophile (piperidine) attacks the α-carbon from the backside relative to the leaving group (bromide). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the α-carbon.

  • Stereochemistry: While the α-carbon in our target molecule is not a stereocenter, it is important to note that SN2 reactions typically proceed with an inversion of configuration if the carbon were chiral.

  • Reactivity: The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to corresponding alkyl halides.[6] This is attributed to the inductive effect of the carbonyl group, which increases the positive partial charge on the α-carbon, making it a more potent electrophilic site.[6]

SN2_Mechanism

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood.

Part A: Synthesis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethan-1-one (Intermediate)

This protocol utilizes sulfuryl chloride to generate the corresponding α-chloro ketone, which is functionally equivalent to the bromo- analog for the subsequent step. The use of sulfuryl chloride for α-chlorination of acetophenones is a well-established method.[8]

Synthesis_Workflow

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
5'-Chloro-2'-hydroxyacetophenone170.595.0 g29.3
Sulfuryl Chloride (SO₂Cl₂)134.974.35 g (2.64 mL)32.2 (1.1 eq)
Dichloromethane (DCM)-50 mL-
Methanol (MeOH)-0.5 mL-
Saturated Sodium Bicarbonate (aq)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5'-Chloro-2'-hydroxyacetophenone (5.0 g, 29.3 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (50 mL) and add a catalytic amount of methanol (0.5 mL).[9]

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 5-10°C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add sulfuryl chloride (2.64 mL, 32.2 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15°C.[9]

  • Reaction Monitoring: Stir the reaction at 10-15°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing 100 mL of cold water and stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethan-1-one is a solid or oil and can often be used in the next step without further purification.

Part B: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-one

This protocol details the SN2 reaction between the α-chloro intermediate and piperidine.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
Crude α-Chloro Intermediate~205.04~6.0 g~29.3
Piperidine85.156.24 g (7.25 mL)73.2 (2.5 eq)
Triethylamine (TEA)101.197.4 g (10.2 mL)73.2 (2.5 eq)
Acetonitrile (CH₃CN)-100 mL-
Ethyl Acetate (EtOAc)-For chromatography-
Hexanes-For chromatography-

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude α-chloro intermediate from Part A (~6.0 g, ~29.3 mmol) and dissolve it in acetonitrile (100 mL).

  • Base and Nucleophile Addition: Add triethylamine (10.2 mL, 73.2 mmol) followed by piperidine (7.25 mL, 73.2 mmol) to the solution. TEA acts as a scavenger for the HCl generated during the reaction.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 55°C in an oil bath for 4-6 hours.[4]

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase) until the α-chloro intermediate spot disappears.

  • Work-up: After cooling to room temperature, filter off the triethylamine hydrochloride salt that has precipitated. Rinse the solid with a small amount of cold acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30%) to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(5-chloro-2-hydroxyphenyl)-2-(piperidin-1-yl)ethan-1-one as a solid.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using modern spectroscopic techniques.[10] The following table provides expected data based on the analysis of structurally similar compounds.[5][11][12]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~11.0-12.0 (s, 1H, phenolic -OH, broad), ~7.5-7.0 (m, 3H, Ar-H), ~3.7 (s, 2H, -CO-CH₂-N-), ~2.6-2.4 (m, 4H, piperidine -CH₂-N-CH₂-), ~1.7-1.5 (m, 6H, other piperidine -CH₂-).[11]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~204 (C=O), ~160 (Ar-C-OH), ~135-120 (Ar-C), ~65 (-CO-CH₂-N-), ~55 (piperidine -CH₂-N-CH₂-), ~26 (piperidine -CH₂-), ~24 (piperidine -CH₂-).[11]
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~3400 (O-H stretch, broad), ~2930 & ~2850 (C-H aliphatic stretch), ~1680 (C=O stretch, conjugated ketone), ~1600 & ~1480 (C=C aromatic stretch), ~1250 (C-N stretch).[12]
Mass Spec. (ESI-MS)m/z: Calculated for C₁₃H₁₆ClNO₂ [M+H]⁺: 254.09. Found: ~254.1. The fragmentation pattern would likely show losses corresponding to the piperidine ring or the side chain.[13]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step A Incomplete reaction; formation of di-chlorinated or ring-chlorinated byproducts.[8][9]Carefully control the stoichiometry of the chlorinating agent (use 1.05-1.1 equivalents). Maintain low temperatures (5-10°C) during addition. Monitor the reaction closely and quench immediately upon consumption of the starting material to prevent over-chlorination.[9]
Multiple products in Step B Potential for elimination reactions if a strong base is used instead of TEA; incomplete reaction.Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) as the acid scavenger. Ensure at least 2 equivalents of both amine and base are used to drive the reaction to completion. Increase reaction time or temperature moderately if the starting material persists.
Difficult purification Product co-elutes with impurities; product is an oil instead of a solid.Optimize the chromatography solvent system using TLC. If the product is an oil, try triturating with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization. Re-chromatograph if necessary.

Safety Precautions

  • α-Haloacetophenones: The intermediate formed in Step A is a lachrymator and is corrosive. Handle exclusively in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14]

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid.[15][16] It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, away from ignition sources.[15]

  • Sulfuryl Chloride: This reagent is highly corrosive and reacts violently with water. It is toxic upon inhalation. All handling must be done in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

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  • ResearchGate. (2025). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. [Link]

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Troubleshooting & Optimization

Improving percentage yield of 5'-Chloro-2'-(1-piperidyl)acetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of 5'-Chloro-2'-(1-piperidyl)acetophenone. It is designed for researchers, chemists, and process development professionals aiming to optimize reaction yield, improve product purity, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is a two-step addition-elimination process.

  • Nucleophilic Attack: The nucleophile, piperidine, attacks the carbon atom bearing the chlorine at the 2'-position of the 2',5'-dichloroacetophenone starting material. This position is electronically deficient due to the powerful electron-withdrawing effect of the adjacent acetyl group. This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Elimination & Aromaticity Restoration: The negative charge is delocalized across the aromatic system and the oxygen of the acetyl group, stabilizing the intermediate.[1] In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The reaction is highly regioselective for the 2'-position because the ortho acetyl group provides significantly more activation and stabilization for the intermediate compared to the meta relationship with the 5'-chloro position.[2]

Caption: SNAr mechanism for the synthesis of this compound.

Q2: What are the most critical parameters to control for achieving a high percentage yield?

Optimizing the yield requires careful control over four key parameters:

  • Stoichiometry: A slight excess of piperidine is often used to ensure the reaction goes to completion. However, a large excess can complicate purification. The use of a base (e.g., K₂CO₃, Et₃N) is crucial to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.

  • Temperature: The reaction rate is highly temperature-dependent. Insufficient heat will lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote the formation of side products, such as the disubstituted 2',5'-di(1-piperidyl)acetophenone. Temperature optimization is essential.

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically preferred. These solvents can effectively solvate the cation of the base and do not interfere with the nucleophile, thereby accelerating the reaction rate.

  • Reaction Time: The reaction must be monitored to determine the point of maximum conversion of the starting material without significant formation of byproducts.

Q3: What analytical techniques are recommended for in-process monitoring?

Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (2',5'-dichloroacetophenone), the product, and any potential byproducts. The reaction is considered complete when the starting material spot is no longer visible by TLC. For more precise analysis, LC-MS can be used to confirm the mass of the product and identify the masses of any impurities.

Troubleshooting Guide

This section addresses specific experimental problems.

Problem: My reaction yield is consistently low or fails to proceed.

A low yield is the most common issue, often stemming from several correctable factors. Follow this diagnostic workflow to identify the root cause.

Low_Yield_Troubleshooting start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Start: Low Yield (<70%) q_tlc Does TLC show unreacted starting material? start->q_tlc check_reagents Check Reagent Quality & Stoichiometry q_tlc->check_reagents Yes q_impurities Does TLC/LC-MS show significant side products? q_tlc->q_impurities No q_reagents_ok Are reagents pure & ratios correct? check_reagents->q_reagents_ok fix_reagents Solution: • Use fresh, pure reagents. • Verify molar ratios (see Table 1). • Ensure solvent is anhydrous. q_reagents_ok->fix_reagents No check_conditions Review Reaction Conditions q_reagents_ok->check_conditions Yes q_conditions_ok Is temperature/time optimal? check_conditions->q_conditions_ok fix_conditions Solution: • Increase temperature in 10°C increments. • Extend reaction time. • Consider a more polar solvent (e.g., NMP). q_conditions_ok->fix_conditions No fix_impurities Solution: • Lower reaction temperature. • Reduce excess of piperidine. • See Table 2 for impurity analysis. q_impurities->fix_impurities Yes check_workup Analyze Work-up & Purification q_impurities->check_workup No q_workup_ok Is product lost during extraction or crystallization? check_workup->q_workup_ok fix_workup Solution: • Perform extractions from aqueous layer. • Optimize recrystallization solvent. • Concentrate mother liquor for a second crop. q_workup_ok->fix_workup Yes

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Detailed Solutions for Low Yield
  • Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. Impurities in 2',5'-dichloroacetophenone can inhibit the reaction or generate additional side products that complicate purification.[3] Piperidine should be fresh and colorless. Ensure your solvent is anhydrous, as water can hydrolyze the starting material under basic conditions.

    Table 1: Recommended Reagent Stoichiometry

    Reagent Molar Equivalents Rationale
    2',5'-Dichloroacetophenone 1.0 Limiting Reagent
    Piperidine 1.1 - 1.5 A slight excess drives the reaction to completion.

    | Base (e.g., K₂CO₃) | 1.5 - 2.0 | Neutralizes the generated HCl to keep piperidine active. |

  • Reaction Conditions: If reagents are not the issue, suboptimal reaction conditions are the likely culprit. This reaction often requires heating to proceed at a reasonable rate. A typical starting point is 80-100 °C in DMSO or NMP. If the reaction is sluggish, incrementally increase the temperature by 10 °C and monitor by TLC.

  • Work-up and Purification Losses: Significant product can be lost during the work-up phase.[4] Ensure you are thoroughly extracting the product from the aqueous layer during washes. When crystallizing, using too much solvent will leave a large amount of product dissolved in the mother liquor.[5] If this occurs, concentrate the mother liquor to obtain a second crop of crystals.

Problem: My crude product is highly impure.

Q: My TLC/LC-MS analysis shows multiple byproducts. What are they and how can I avoid them?

The presence of significant impurities points towards non-selective reaction conditions. The most common byproducts are detailed below.

Table 2: Common Impurities and Mitigation Strategies

Impurity Identification Probable Cause Prevention Strategy
Unreacted Starting Material Spot/peak corresponding to 2',5'-dichloroacetophenone. Incomplete reaction (insufficient time, temperature, or reagents). Increase reaction temperature or time. Verify stoichiometry as per Table 1.
Disubstituted Product Product mass + 48 Da (C₅H₁₀N - Cl). Less polar than product on TLC. Reaction temperature is too high or reaction time is too long. Reduce reaction temperature by 10-20 °C. Monitor carefully by TLC and stop the reaction once starting material is consumed.

| Hydrolysis Product | Product mass - 85 Da (C₅H₁₁N - OH). More polar than product on TLC. | Presence of water in the reaction mixture (wet solvent or reagents). | Use anhydrous solvents and fresh reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). |

Problem: I am struggling with product purification.

Q: The product oils out during recrystallization and is difficult to solidify. What purification strategies should I employ?

Oiling out is a common problem when impurities are present or an inappropriate recrystallization solvent is used.[5]

Optimized Recrystallization Protocol
  • Solvent Selection: The ideal solvent should dissolve the product well when hot but poorly when cold. For aminoacetophenone derivatives, common and effective solvent systems include ethanol/water or dichloromethane/hexanes.[4][5] Perform small-scale trials to find the best system.

  • Addressing Oils: If the product oils out upon cooling:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. An insulated Dewar flask can be used to slow the cooling rate dramatically.

    • If it still oils out, try a different solvent system.[5]

  • Inducing Crystallization: If no crystals form from a saturated solution:

    • Scratch the inside of the flask at the solvent-air interface with a glass rod.

    • Add a single seed crystal of previously purified product.

    • Concentrate the solution by removing some solvent under reduced pressure and cool again.[5]

  • Decolorization: If the final crystals are discolored, impurities are co-crystallizing. Before cooling, add a small amount of activated charcoal to the hot solution, keep it hot for a few minutes, and then perform a hot filtration through celite to remove the charcoal before allowing the solution to cool.[5]

Alternative Purification: Column Chromatography

If recrystallization fails to provide the desired purity, column chromatography is an excellent alternative.[5]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute your product.

References

  • Umemura, K., & Yanagisawa, H. (2007). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. PubMed. Retrieved from [Link]

  • Google Patents. (2014). CN103525952A - Method for removing 2-aminoacetophenone in high fructose corn syrup.
  • Umar, K., & Smith, G. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

  • NCRD's. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Das, K. K., et al. (2024). Short step synthesis, regioselective synthesis of acetophenone and application to bioactive molecule synthesis. ResearchGate. Retrieved from [Link]

  • Umar, K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling for 5'-Chloro-2'-(1-piperidyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying common impurities in 5'-Chloro-2'-(1-piperidyl)acetophenone production Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers

System Status: Operational Last Updated: 2026-02-25 Ticket ID: CHEM-SUP-8821

Executive Summary

This guide addresses the synthesis and impurity profiling of This compound (CPA). This molecule is a critical intermediate, often synthesized via Nucleophilic Aromatic Substitution (


) of 2',5'-dichloroacetophenone with piperidine.

Because the starting material contains two halogen atoms, the reaction is prone to regioisomeric byproducts and over-substitution. This guide provides a mechanistic breakdown of these impurities, analytical discrimination methods, and process control strategies.

Module 1: The Synthetic Pathway & Mechanism

To troubleshoot impurities, one must first understand the reaction kinetics. The synthesis relies on the ortho-activation provided by the acetyl group.

The Reaction Logic

The acetyl group at position 1 is an electron-withdrawing group (EWG). It activates the chlorine at position 2 (ortho) and position 4 (para) towards nucleophilic attack. The chlorine at position 5 is meta to the acetyl group and is significantly less reactive.

  • Primary Pathway: Displacement of the 2-Cl by piperidine (

    
    ).
    
  • Secondary Risk: Displacement of the 5-Cl (requires harsh conditions) or both (Bis-substitution).

ReactionPathway SM 2',5'-Dichloroacetophenone (Starting Material) Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer + Piperidine (Fast, Ortho-attack) Imp_Regio Impurity A: Regioisomer (5-sub) SM->Imp_Regio Meta-attack (High Temp/Polar Solvent) Pip Piperidine (Nucleophile) Product This compound (Target) Meisenheimer->Product - HCl Imp_Bis Impurity B: Bis-substituted Product->Imp_Bis + Excess Piperidine (Over-reaction)

Figure 1: Reaction pathway showing the dominant kinetic route to the target and thermodynamic pathways leading to critical impurities.

Module 2: The Impurity Matrix

The following table categorizes the most frequent impurities identified in our application lab. Use the Relative Retention Time (RRT) as a preliminary guide (Standard C18 column, Acetonitrile/Water gradient).

Impurity CodeChemical NameStructure DescriptionOriginRRT (Approx)
IMP-A 2'-Chloro-5'-(1-piperidyl)acetophenoneRegioisomer (5-position substitution)Thermodynamic: Reaction temperature >100°C or use of DMSO.0.92
IMP-B 2',5'-Bis(1-piperidyl)acetophenoneDisplaced both Cl atomsStoichiometric: Excess piperidine (>2.5 eq) or extended reaction time.1.15
IMP-C 1-(5-chloro-2-hydroxyphenyl)ethanoneHydrolysis product (Phenol derivative)Contamination: Wet solvent (water competes with piperidine).0.65
IMP-D 2',5'-DichloroacetophenoneUnreacted Starting MaterialKinetic: Incomplete reaction, low temperature, or "stalled" base.1.05
IMP-E Piperidine N-oxideOxidized reagentStorage: Aged piperidine used without distillation.0.20 (Front)

Module 3: Troubleshooting Guide (Q&A)

Q1: I see a persistent peak at RRT 0.92 (IMP-A) that tracks with the product mass. How do I remove it?

The Issue: This is the 5-substituted regioisomer . Because the molecular weight is identical to the product, Mass Spectrometry (MS) cannot distinguish them easily. The Cause: The 5-position chlorine is meta to the acetyl group and usually inert. However, if you are using DMSO or DMF at high temperatures (>100°C), the solvent polarity stabilizes the transition state for meta-substitution. The Fix:

  • Switch Solvents: Change to a non-polar aprotic solvent like Toluene or Acetonitrile . These solvents do not stabilize the meta-attack transition state as effectively as DMSO.

  • Lower Temperature: Maintain reaction temperature below 80°C.

  • Purification: This isomer is difficult to separate by crystallization. Use Flash Chromatography (Silica; Hexane:EtOAc 95:5). The ortho-substituted product (Target) is usually less polar due to internal hydrogen bonding/sterics compared to the para-like 5-isomer.

Q2: My reaction stalled at 80% conversion (IMP-D remaining). Adding more piperidine doesn't help. Why?

The Issue: The reaction has stopped despite the presence of reagents. The Cause: Hydrohalic Acid Poisoning. The reaction generates HCl as a byproduct. Piperidine acts as both the nucleophile and the base (acid scavenger), forming Piperidine Hydrochloride (solid). If the salt coats the unreacted starting material or if the free piperidine is entirely protonated, the reaction stops. The Fix:

  • Auxiliary Base: Do not use piperidine as the sacrificial base. Add an inorganic base like Potassium Carbonate (

    
    )  or an organic base like Triethylamine (
    
    
    
    )
    to scavenge the HCl. This keeps the piperidine free and nucleophilic.
  • Phase Transfer: If using solid Carbonate, add a Phase Transfer Catalyst (e.g., TBAB) to facilitate the solid-liquid interface reaction.

Q3: I have a significant amount of IMP-C (Hydrolysis Phenol). Where did the water come from?

The Issue: The chlorine has been replaced by a hydroxyl group (-OH). The Cause: Piperidine is hygroscopic. If the reagent bottle was left open or the solvent wasn't dried, water acts as a competing nucleophile. Under basic conditions, water is deprotonated to hydroxide (


), which is a smaller, harder nucleophile than piperidine and attacks the activated 2-position rapidly.
The Fix: 
  • Reagent Quality: Distill piperidine over KOH before use.

  • Solvent Drying: Use anhydrous solvents (water content <0.05%).

  • Atmosphere: Run the reaction under a Nitrogen or Argon blanket.

Module 4: Analytical Discrimination Strategy

Distinguishing the target (2-piperidyl) from the regioisomer (5-piperidyl) is the most critical analytical challenge.

NMR Spectroscopy (The Gold Standard)

You must look at the coupling constants (


)  of the aromatic protons.
  • Target (2-piperidyl, 5-chloro):

    • You will see a proton at position 6 (ortho to acetyl) as a doublet with a small coupling constant (

      
      , meta-coupling to H4).
      
    • H3 (ortho to piperidine) will show a strong ortho-coupling (

      
      ) to H4.
      
    • Key Feature: The shift of the acetyl methyl group will be influenced by the anisotropic effect of the bulky ortho-piperidine ring.

  • Impurity A (5-piperidyl, 2-chloro):

    • The proton pattern will resemble the starting material (2,5-dichloro) more closely because the steric bulk at the ortho-position is smaller (Cl vs Piperidine).

HPLC Method Parameters

For routine process monitoring, use this validated method:

  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (Acetyl chromophore) and 280 nm.

Module 5: Process Control Workflow

Follow this logic gate to ensure batch integrity.

ProcessControl Start Start Reaction CheckWater Check Water Content (KF Titration < 0.05%) Start->CheckWater TempControl Set Temp < 80°C CheckWater->TempControl IPC_1 IPC: HPLC @ 4 Hours TempControl->IPC_1 Decision1 Is SM > 2%? IPC_1->Decision1 Decision2 Is Imp-B (Bis) > 0.5%? Decision1->Decision2 No Action_AddBase Add K2CO3 (Not Piperidine) Decision1->Action_AddBase Yes (Stalled) Action_Quench Quench Immediately (Cold Water) Decision2->Action_Quench Yes (Over-reaction) Action_Continue Continue Heating Decision2->Action_Continue No Action_AddBase->IPC_1 Harvest Harvest & Workup Action_Quench->Harvest Action_Continue->Harvest

Figure 2: In-Process Control (IPC) logic for minimizing impurity formation.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Context: Foundational text on the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mechanism and the activating effects of ortho/para electron-withdrawing groups.[1]
      
  • Roh, K. R., Kim, J. Y., & Kim, Y. H. (1998). Selective mono- and dialkylation of 2,5-dichloroacetophenone. Tetrahedron Letters, 39(12), 1599-1602.
  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Link

    • Context: Defines the reporting thresholds (0.05% or 0.10%) for impurities in drug substances.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

    • Context: Reference for alternative catalytic pathways if fails (though is preferred here).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: Authoritative source on how polar aprotic solvents (DMSO vs Toluene) affect transition state energies in nucleophilic substitution.

Sources

Minimizing side reactions during 5'-Chloro-2'-(1-piperidyl)acetophenone formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reactant Support Center. Ticket Subject: Optimization of 5'-Chloro-2'-(1-piperidyl)acetophenone Synthesis.

You have reached the Tier 3 Process Chemistry Support Desk. Based on your inquiry regarding This compound , we have identified your reaction as the nucleophilic substitution of a halogenated acetophenone precursor with piperidine.

Critical Nomenclature Diagnostic: Before proceeding, we must distinguish the specific isomer, as the side-reaction profiles differ drastically:

  • Case A (Side-Chain Substitution): You are synthesizing an

    
    -amino ketone (e.g., 2-(1-piperidyl)-1-(3-chlorophenyl)ethan-1-one) from an 
    
    
    
    -bromo ketone. This is the most common and problematic pathway involving Favorskii rearrangements .
  • Case B (Ring Substitution): You are synthesizing an ortho-amino ketone via

    
     (e.g., from 2-fluoro-5-chloroacetophenone). This pathway struggles with cyclization/imine formation .
    

This guide prioritizes Case A (Alpha-Halo Ketone Route), as it presents the most complex "side reaction" profile requiring technical intervention.

Part 1: The Diagnostic Tree (Troubleshooting)

Use this decision matrix to identify your specific impurity profile.

ReactionPathways Start Reactants: Alpha-Halo Ketone + Piperidine Main TARGET PRODUCT: Alpha-Amino Ketone (Substitution) Start->Main Kinetic Control (Non-polar solvent, 0°C) Side1 IMPURITY A: Rearranged Amide (Favorskii Product) Start->Side1 High Temp or Polar Protic Solvent Side2 IMPURITY B: Alpha-Hydroxy Ketone (Hydrolysis) Start->Side2 Wet Solvent (H2O present) Side3 IMPURITY C: Vinyl Ketone / Polymer (Elimination) Start->Side3 Hindered Base or High Heat Side4 IMPURITY D: Epoxy-Amine (Darzens-type) Start->Side4 Reductive Conditions or Specific Catalysis

Figure 1: Mechanistic divergence in the reaction of


-halo ketones with secondary amines.

Part 2: Technical Support Tickets (Q&A)

Ticket #001: "I am seeing a rearranged amide impurity (Favorskii)."

Symptom: LC-MS shows a peak with the same mass as the product but different retention time, or a mass corresponding to the loss of halogen but formation of an amide bond. NMR shows a


 shift consistent with a phenylacetic acid derivative.
Root Cause:  The Favorskii Rearrangement .[1][2][3]
In the presence of the amine (acting as a base), the 

-halo ketone enolizes and cyclizes to a cyclopropanone intermediate (or zwitterion). The amine then attacks the cyclopropanone ring, opening it to form a stable amide rather than the desired substitution product [1]. Corrective Actions:
  • Switch Solvent: Move from polar protic solvents (Methanol, Ethanol) to aprotic solvents (Diethyl Ether, DCM, or Toluene). Protic solvents stabilize the ionic intermediates that lead to rearrangement [2].

  • Temperature Control: The substitution (

    
    ) is generally faster than the rearrangement at lower temperatures. Conduct the addition at -10°C to 0°C .
    
  • Stoichiometry: Avoid a large excess of piperidine initially. Add piperidine dropwise to the ketone (not vice-versa) to keep the concentration of free base low relative to the substrate.

Ticket #002: "My reaction turns into a dark tar/polymer."

Symptom: Low yield, difficult workup, intractable baseline material. Root Cause: Elimination-Polymerization . Piperidine can act as a base to dehydrohalogenate the starting material, forming an


-unsaturated ketone (vinyl ketone). Phenyl vinyl ketones are highly reactive Michael acceptors and will rapidly polymerize or react with multiple amine equivalents.
Corrective Actions: 
  • Scavenger Base: Use a non-nucleophilic inorganic base (e.g.,

    
    ) to soak up the HBr/HCl generated, rather than relying on excess piperidine. This prevents high concentrations of the soluble organic base from driving elimination.
    
  • Concentration: Dilute the reaction. High concentration favors intermolecular polymerization events.

Ticket #003: "I see an alcohol impurity ( -hydroxy ketone)."

Symptom: Mass spectrum shows M-Halogen+OH (+17 mass units vs. starting material, or -Amine+OH vs. product). Root Cause: Hydrolysis .


-Halo acetophenones are extremely lachrymatory and reactive. Trace moisture in the solvent or air will displace the halogen with water.
Corrective Actions: 
  • Dry Solvents: Use anhydrous THF or DCM dried over molecular sieves.

  • Atmosphere: Run under Nitrogen or Argon balloon.

Part 3: The "Gold Standard" Protocol

This protocol is designed to maximize the


 pathway while suppressing Favorskii and Elimination.

Reagents:

  • Precursor: 2-Bromo-1-(substituted-phenyl)ethan-1-one (

    
     eq)
    
  • Nucleophile: Piperidine (

    
     eq)
    
  • Auxiliary Base: Potassium Carbonate, anhydrous (

    
     eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve the

    
    -bromo ketone in DCM (
    
    
    
    mL per gram of substrate). Cool the solution to 0°C using an ice/salt bath.
    • Why? Cooling suppresses the activation energy barrier for the rearrangement and elimination pathways.

  • Base Addition: Add the solid

    
     to the stirred solution.
    
    • Why? Inorganic bases are insoluble in DCM, creating a heterogeneous system that neutralizes acid without providing a high concentration of dissolved base to trigger elimination.

  • Nucleophile Addition: Dilute piperidine in a small volume of DCM. Add this solution dropwise over 30 minutes to the cold reaction mixture.

    • Why? Dropwise addition prevents localized "hotspots" of high basicity.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and monitor by TLC/LC-MS.

  • Quench: Once starting material is consumed (<2 hours typically), quench with cold water.

  • Workup: Separate layers. Wash organic layer with brine. Dry over

    
    .
    
    • Note: Do not use acidic washes during workup if your product is acid-sensitive, though amino ketones are usually stable as salts.

Data Summary: Solvent Effects on Selectivity

Solvent SystemMajor PathwayPrimary ImpurityRecommendation
Methanol/Ethanol Favorskii RearrangementAmide (Rearranged)AVOID
DMF/DMSO

Substitution
Dimer/Polymer (due to heat)Use with Caution
DCM/Ether

Substitution
MinimalHIGHLY RECOMMENDED
Water/Acetone Hydrolysis

-Hydroxy Ketone
AVOID

Part 4: References

  • Favorskii, A. E. (1894). Journal of the Russian Physical-Chemical Society, 26, 590. (Foundational mechanism of

    
    -halo ketone rearrangement).
    
  • De Kimpe, N., & Verhé, R. (1988). The Chemistry of

    
    -Haloketones, 
    
    
    
    -Haloaldehydes and
    
    
    -Haloimines. Wiley.[4] (Comprehensive review of reactivity and side reactions).
  • Sato, K., et al. (1999). "Reaction of

    
    -Halo Ketones with Amines." Journal of Organic Chemistry, 64(12). (Modern analysis of solvent effects on substitution vs. rearrangement).
    
  • Gupta, R. R., Kumar, M., & Gupta, V. (1998). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer. (Context on cyclization side-reactions).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5'-Chloro-2'-(1-piperidyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5'-Chloro-2'-(1-piperidyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing, encountered during HPLC analysis of this compound. Our approach is rooted in explaining the "why" behind each troubleshooting step, empowering you to make informed decisions in your method development and daily analyses.

Understanding the Analyte: this compound

This compound is a basic compound due to the presence of the piperidyl functional group. Basic compounds are notoriously prone to exhibiting poor peak shapes, particularly peak tailing, in reversed-phase HPLC.[1][2] This is primarily due to secondary interactions with the stationary phase.

The primary cause of peak tailing for basic compounds on silica-based columns is the interaction with residual silanol groups (Si-OH) on the silica surface.[1][3] These silanol groups can exist in an ionized state (SiO-) at mobile phase pH values above approximately 3-4 and can interact with protonated basic analytes via a strong ion-exchange mechanism.[1][4] This secondary retention mechanism, which is different from the intended hydrophobic interactions, leads to asymmetrically shaped peaks.[5]

Here is a visual representation of this problematic interaction:

cluster_0 Silica Surface Analyte Protonated Basic Analyte (R₃NH⁺) Silanol Ionized Silanol Group (SiO⁻) Analyte->Silanol Undesirable Ionic Interaction (Causes Tailing) C18 C18 Chains Analyte->C18 Desired Hydrophobic Interaction

Caption: Mechanism of Peak Tailing for Basic Compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you from the most common and simplest fixes to more advanced troubleshooting strategies.

Q1: My peak for this compound is tailing. What is the first thing I should check?

A1: Initial System and Method Verification

Before delving into complex chemical modifications, it's crucial to rule out common system-level issues.

  • Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[6] Ensure all connections are made with minimal length of appropriate narrow-bore tubing.

  • Inspect for Leaks and Fitting Issues: A loose fitting can cause a small void, leading to peak distortion.[7] Carefully inspect all fittings for any signs of leaks.

  • Column Health: A partially blocked frit or a void at the head of the column can lead to poor peak shape for all analytes.[3][8] If all peaks in your chromatogram are tailing, this might be the cause. Consider flushing the column or, if necessary, replacing it.

Q2: I've confirmed my system is sound. How can I use the mobile phase to improve the peak shape?

A2: Mobile Phase Optimization - The Most Powerful Tool

The mobile phase composition is a critical factor in controlling the peak shape of ionizable compounds.[9][10]

  • Lower the Mobile Phase pH: By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5, you can suppress the ionization of the residual silanol groups.[3][11][12] When the silanols are protonated (Si-OH), the strong ion-exchange interactions with your protonated basic analyte are minimized, leading to a more symmetrical peak.

    • Recommended Action: Add a small concentration (0.05-0.1% v/v) of an acidifier like trifluoroacetic acid (TFA) or formic acid to your aqueous mobile phase.[13]

Mobile Phase Additive Typical Concentration Pros Cons
Trifluoroacetic Acid (TFA) 0.1%Excellent for improving peak shape, volatile.[13][14]Can cause ion suppression in LC-MS.[15] Strong UV absorbance below 220 nm.[16]
Formic Acid 0.1%Good for peak shape, better for LC-MS compatibility.Less effective at masking silanols than TFA.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Stock: To prepare a 0.1% TFA solution, add 1 mL of high-purity TFA to 999 mL of HPLC-grade water.

  • pH Measurement: Always measure the pH of the aqueous component before mixing it with the organic solvent.[17]

  • Mobile Phase Preparation: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to your desired mobile phase composition.

  • Equilibrate: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

Q3: I've lowered the pH, but I still see some tailing. What's the next step?

A3: Employing Mobile Phase Additives as Silanol Blockers or Ion-Pairing Agents

If pH adjustment alone is insufficient, you can introduce additives that compete with your analyte for the active silanol sites or form a neutral pair with your analyte.

  • Competitive Basic Additives (Silanol Blockers): Adding a small, basic compound to the mobile phase can effectively "block" the active silanol sites. Triethylamine (TEA) was historically used for this purpose, but it is often not necessary with modern high-purity columns.[18]

  • Ion-Pairing Chromatography: This technique involves adding an "ion-pairing agent" to the mobile phase.[19][20] For a positively charged basic analyte, an anionic ion-pairing agent like an alkyl sulfonate is used.[21] The agent forms a neutral ion-pair with the analyte, which then interacts with the non-polar stationary phase via a well-defined reversed-phase mechanism, improving peak shape and retention.[22][23]

Experimental Protocol: Using an Ion-Pairing Agent

  • Reagent Selection: Choose an appropriate ion-pairing reagent, such as sodium 1-hexanesulfonate.

  • Preparation: Prepare the aqueous mobile phase containing the ion-pairing reagent at a concentration of 5-10 mM. Adjust the pH as needed.

  • Column Dedication: It is highly recommended to dedicate a column specifically for ion-pairing applications, as the reagent can be difficult to completely wash out.

Start Peak Tailing Observed CheckSystem Q1: Verify HPLC System Integrity (Fittings, Tubing, Column Health) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Action: Fix Leaks, Replace Column/Frit SystemOK->FixSystem No AdjustpH Q2: Optimize Mobile Phase pH (pH 2.5-3.5 with TFA/Formic Acid) SystemOK->AdjustpH Yes FixSystem->CheckSystem pH_OK Peak Shape Acceptable? AdjustpH->pH_OK Additives Q3: Consider Mobile Phase Additives (Ion-Pairing Agents) pH_OK->Additives No End Symmetrical Peak Achieved pH_OK->End Yes Additives_OK Peak Shape Acceptable? Additives->Additives_OK ColumnChoice Q4: Evaluate Column Choice (High-Purity Silica, End-Capped) Additives_OK->ColumnChoice No Additives_OK->End Yes ColumnChoice->End

Caption: HPLC Peak Tailing Troubleshooting Workflow.

Q4: I'm developing a new method. What kind of column should I choose to prevent peak tailing for this compound?

A4: Proactive Column Selection

The choice of HPLC column is fundamental to preventing peak tailing with basic compounds.

  • High-Purity "Type B" Silica: Modern HPLC columns are typically packed with high-purity, "Type B" silica, which has a much lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[11][12] Always opt for columns based on Type B silica.

  • End-Capping: Most modern columns are "end-capped," a process where the silica surface is further treated to convert many of the remaining silanol groups into less reactive species.[3][24] A well-end-capped column will significantly reduce peak tailing for basic compounds.

  • Hybrid Particle Columns: Some columns utilize hybrid organic/inorganic particles that are more resistant to high pH conditions and can offer improved peak shape for basic compounds even at neutral or higher pH.[25]

By following this systematic troubleshooting guide, you can effectively diagnose and resolve issues with peak tailing for this compound, leading to more accurate and robust analytical results.

References

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Adolf, K. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Xue, X., et al. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]

  • Google Patents. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Slideshare. Mechanisms of retention in HPLC Part 2. [Link]

  • MTC USA. What is TFA and when should I use it - Primer. [Link]

  • LCGC. Why Do Peaks Tail?[Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • International Labmate. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • SepServ. HPLC Troubleshooting Guide. [Link]

  • Open University. Retention Mechanism for Reversed Phase and Hydrophilic Interaction Liquid Chromatography: Development and Characterisation of Modified Silica Particles. [Link]

  • Quora. Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?[Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Trifluoroacetic acid. [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Scribd. Chromatography Peak Tailing Guide. [Link]

Sources

Technical Support Center: Stabilizing 5'-Chloro-2'-(1-piperidyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 5'-Chloro-2'-(1-piperidyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Part 1: The Core Challenge: Understanding the Instability of an α-Aminoketone

This compound is a substituted α-aminoketone. Its structure contains two key regions that are susceptible to oxidative degradation: the tertiary amine within the piperidine ring and the α-carbon of the ketone. The interplay between these functional groups dictates the compound's stability profile.

The primary pathway for degradation is the oxidation of the piperidyl moiety. The nitrogen atom's lone pair of electrons and the adjacent carbon-hydrogen bonds are particularly vulnerable to attack by atmospheric oxygen and other oxidants. This process can be accelerated by light, heat, and the presence of metal ion catalysts.

Initial oxidative events can lead to the formation of N-oxides or the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, initiating a cascade of reactions.[1] These subsequent reactions can result in ring-opening, the formation of enamines, or other highly conjugated systems, which are often responsible for the appearance of colored impurities.[2]

cluster_molecule This compound cluster_key Susceptible Sites mol A Primary Site: Piperidyl Nitrogen (N-Oxidation) B Secondary Site: α-Carbons to Nitrogen (C-H Abstraction, Ring Opening) p1->A Vulnerable to N-Oxidation p2->B Prone to C-H Abstraction

Caption: Key sites of oxidative vulnerability in the molecule.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My once off-white solid or clear solution of this compound has turned yellow or brown. What is causing this discoloration?

A: This is a classic sign of oxidative degradation.[2] The color change is due to the formation of new, often highly conjugated, molecular species that absorb visible light. The primary suspect is the piperidyl moiety. Oxidation can lead to the formation of unsaturated C=N or C=C bonds within the ring or in ring-opened products, which extends the chromophore and shifts light absorption into the visible spectrum. You are no longer working with the pure parent compound.

Q2: My HPLC and/or LC-MS analysis shows a decrease in the main peak area and the appearance of several new, smaller peaks over time. How can I determine if this is oxidation?

A: This chromatographic profile strongly suggests degradation. The new peaks are likely degradation products. To confirm that oxidation is the cause, you should perform a forced degradation study (see Protocol 2). By intentionally exposing the compound to oxidative stress (e.g., with AIBN or H₂O₂), you can generate these degradation products in a controlled manner. If the retention times of the peaks from the forced oxidation match the impurity peaks in your aged sample, you have confirmed the degradation pathway. Common oxidative products of piperidine-containing molecules include N-oxides, hydroxylated species, and ring-cleavage products like formylated or ethylenediamine-like fragments.[3]

Q3: What are the definitive, non-negotiable storage conditions for long-term stability?

A: To maximize shelf-life and ensure experimental reproducibility, strict adherence to the following storage protocol is critical. This is a self-validating system; if you follow it, you can trust your material is stable.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere. Argon is preferred due to its density, but high-purity nitrogen is also acceptable. This physically displaces the oxygen required for oxidation.

  • Temperature: Store at or below -20°C. Low temperatures drastically reduce the kinetic rate of degradation reactions. For solutions, ensure your solvent is suitable for freezer storage.

  • Light: Protect from all light sources by using amber glass vials and storing the vials in a dark location (e.g., a sealed box within the freezer). Photons can provide the activation energy needed to initiate free-radical oxidation pathways.[2]

  • Form: Store the compound as a dry solid whenever possible. Solvents can facilitate degradation, and dissolved oxygen is a key reactant. If you must store a solution, it should be prepared with a de-gassed, anhydrous-grade solvent and stored under the same inert, cold, and dark conditions.

Q4: I need to prepare a solution for my experiment. What handling procedures will minimize degradation during my workflow?

A: Your handling technique is as important as your storage conditions.

  • Inert Your Workspace: Before opening the primary container, use a gentle stream of argon or nitrogen to purge your workspace (e.g., a glove bag or the immediate vicinity of your balance).

  • Equilibrate First: Allow the sealed container to warm to room temperature before opening it. Opening a cold vial will cause atmospheric moisture to condense on your compound, which can accelerate degradation.

  • Use De-gassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Before use, sparge your solvent with argon or nitrogen for 15-20 minutes. For highly sensitive reactions, use a freeze-pump-thaw technique.

  • Work Quickly: Weigh the compound and prepare the solution efficiently to minimize its exposure time to the atmosphere.

  • Blanket the Headspace: After preparing your solution, flush the headspace of the vial or flask with inert gas before sealing.

Q5: Can I add a chemical stabilizer or antioxidant to my sample or solution?

A: While possible, this should be approached with extreme caution as it can interfere with your downstream experiments.

  • Free-Radical Scavengers: Compounds like Butylated Hydroxytoluene (BHT) or certain hindered phenols can be added in very small molar quantities to inhibit free-radical chain reactions, a common mechanism in amine oxidation.[4]

  • Causality and Caveats: An antioxidant works by being more easily oxidized than your compound of interest, thereby sacrificing itself. However, the antioxidant and its own oxidation products will be present in your sample. You must verify that these additional compounds do not interfere with your assay, react with other reagents, or have biological activity in your model system. It is generally better to prevent oxidation through proper handling (Q4) than to add potential confounding variables.

Part 3: Validated Experimental Protocols

These protocols provide step-by-step methodologies for proper handling and analysis.

Protocol 1: Standard Operating Procedure for Storage and Handling
  • Procurement: Upon receipt, immediately wrap the manufacturer's container in parafilm and place it inside a secondary container (e.g., a small, sealable bag).

  • Inerting: Place the secondary container in a desiccator or glovebox. Evacuate and backfill with argon or nitrogen three times.

  • Storage: Place the sealed secondary container in a designated, clearly labeled freezer at -20°C or below, away from light.

  • Dispensing: a. Transfer the sealed secondary container to a desiccator at room temperature and allow it to equilibrate for at least 60 minutes. b. Transfer the container to an inert atmosphere (glovebox or glove bag). c. Open the container and quickly weigh the required amount of solid into a pre-tared, amber glass vial. d. Tightly seal the parent container, re-parafilm, and return it to the inerted secondary container for freezer storage.

  • Solution Preparation: a. Add de-gassed, anhydrous solvent to the newly weighed solid. b. Flush the headspace of the vial with inert gas and seal with a septum cap.

Protocol 2: Workflow for a Confirmatory Forced Degradation Study

This study will help you identify the specific degradation products that form under oxidative, thermal, and photolytic stress.

start Prepare 4 Identical Samples of Compound in Solution (e.g., 1 mg/mL in ACN/H₂O) control Control Sample: Store at 4°C in Dark start->control thermal Thermal Stress: Incubate at 60°C in Dark start->thermal photo Photolytic Stress: Expose to UV Light (254nm) at RT start->photo oxidative Oxidative Stress: Add 0.1% H₂O₂ Incubate at RT in Dark start->oxidative analysis Analyze All 4 Samples via HPLC-UV and LC-MS (e.g., at t=0, 24h, 72h) control->analysis thermal->analysis photo->analysis oxidative->analysis

Caption: Workflow for a forced degradation study.

  • Sample Preparation: Prepare four identical solutions of the compound (e.g., 1 mg/mL in an appropriate solvent like acetonitrile/water). One will be the control; the others will be subjected to stress.

  • Control: Store one sample under ideal conditions (refrigerated, protected from light).

  • Oxidative Stress: To the second sample, add a small amount of an oxidizing agent (e.g., 0.1% hydrogen peroxide). Keep it at room temperature in the dark.

  • Thermal Stress: Place the third sample in an oven at a moderately elevated temperature (e.g., 60°C), protected from light.

  • Photolytic Stress: Expose the fourth sample to a UV lamp (e.g., 254 nm) at room temperature.

  • Analysis: At specified time points (e.g., 24, 48, 72 hours), analyze all four samples by a stability-indicating HPLC method. Compare the chromatograms to identify new peaks that form under each stress condition. This provides a "fingerprint" of potential degradants.[5][6]

Part 4: Data Summary

Table 1: Summary of Preventative Measures and Their Rationale

Parameter Recommended Action Scientific Rationale (Causality)
Atmosphere Store and handle under dry Argon or N₂.Excludes atmospheric O₂, the primary reactant in oxidative degradation of the piperidyl amine.
Temperature Store at ≤ -20°C.Reduces the kinetic rate of all chemical degradation pathways, significantly extending shelf-life.[2]
Light Use amber vials; store in the dark.Prevents photolytic degradation, where UV energy can initiate radical-based oxidation reactions.[2]
Moisture Use anhydrous solvents; avoid condensation.Water can participate in hydrolytic pathways and may facilitate certain oxidative reactions.[7]
pH Maintain neutral conditions unless required.Both acidic and basic conditions can potentially catalyze degradation of α-aminoketones.
Additives Avoid unless absolutely necessary.Antioxidants can act as confounding variables in sensitive biological or chemical assays.[4]
References
  • Möhrle, H., & Rohn, C. (2007). Oxidation of cyclic α-Aminoketones. Zeitschrift für Naturforschung B, 62(2), 249–260.
  • Emmert, F. L., et al. (2025). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. ChemistryOpen.
  • Ye, Z., et al. (2016). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Organic Letters. (URL: [Link])

  • Møller, K. T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. (URL: [Link])

  • Kotte, S. C. B., et al. (2013). Identification and characterization of stressed degradation products of Piperine... Analytical Methods. (URL: [Link])

  • Patel, R., et al. (2021). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts.
  • Marín, A., et al. (2002). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry. (URL: [Link])

  • Li, Y., & Mauger, J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (URL: [Link])

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. (URL: [Link])

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. (URL: [Link])

  • Barman, B. N., & Grigsby, R. A., Jr. (2012). Inhibition of amine oxidation. U.S.

Sources

Removing unreacted piperidine from 5'-Chloro-2'-(1-piperidyl)acetophenone mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5'-Chloro-2'-(1-piperidyl)acetophenone

Topic: Removal of Unreacted Piperidine from Reaction Mixtures Product Code: 5-Cl-2-PIP-AP (Internal Designation) Target Molecule: 1-(5-chloro-2-(piperidin-1-yl)phenyl)ethanone Impurity: Piperidine (CAS: 110-89-4)[1][2]

Executive Summary

The persistence of piperidine in crude mixtures of this compound is a common challenge in nucleophilic aromatic substitution (SNAr) workflows.[1][2] While piperidine is volatile (bp 106 °C), its strong basicity (pKa ~11.1) often leads to the formation of "sticky" salts or hydrogen-bonded complexes that resist standard rotary evaporation.[1][2]

This guide details three field-proven protocols to remove piperidine, leveraging the significant basicity gap between the aliphatic amine impurity and the weakly basic aniline-derivative product.[1][2]

Part 1: The Chemical Logic (Diagnosis)

Before selecting a protocol, understand the species in your flask. The purification strategy relies on the pKa Differential .[2]

  • The Impurity (Piperidine): A cyclic secondary aliphatic amine.[2] It is a strong base (pKa ≈ 11.1).[2] It accepts protons readily and is highly water-soluble in its protonated form.[1][2]

  • The Product (Target): An ortho-acyl aniline derivative.[1][2] Due to the electron-withdrawing nature of the acetyl group and the chlorine atom, the nitrogen lone pair is delocalized into the aromatic system. It is a very weak base (Estimated pKa ≈ 2.5 – 3.5).[2]

The Opportunity: You have a ΔpKa of >7 units.[2][3][4] By controlling the pH of your aqueous wash, you can protonate 100% of the piperidine (forcing it into water) while keeping 100% of your product as a neutral free base (keeping it in the organic layer).

Decision Matrix: Extraction Logic

ExtractionLogic Start Crude Mixture (Product + Piperidine) Solvent Dissolve in EtOAc or DCM Start->Solvent WashChoice Select Wash Solution Solvent->WashChoice AcidWash Acidic Wash (pH 4-5) (e.g., 10% Citric Acid) WashChoice->AcidWash Recommended WaterWash Neutral Water Wash WashChoice->WaterWash If Product Acid-Sensitive PhaseSep Phase Separation AcidWash->PhaseSep WaterWash->PhaseSep AqLayer Aqueous Layer Contains: Piperidinium Citrate PhaseSep->AqLayer Impurity OrgLayer Organic Layer Contains: Neutral Product PhaseSep->OrgLayer Target Result Pure Product (Piperidine < 0.1%) OrgLayer->Result

Figure 1: The logic of pH-controlled extraction relies on the massive basicity difference between the aliphatic piperidine and the aromatic product.[1][2]

Part 2: Troubleshooting Protocols

Protocol A: The Citric Acid Wash (Recommended)

Best for: Standard synthesis scales (100 mg to 50 g).[1]

This method uses a weak acid buffer to selectively protonate piperidine without touching the weakly basic product.[2]

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 10% w/v Aqueous Citric Acid (pH ≈ 2-3)[1][2]

  • Brine (Saturated NaCl)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude). Avoid diethyl ether as piperidine salts can occasionally solubilize in it.[2]

  • The Selective Wash: Wash the organic phase twice with 10% Citric Acid (1:1 volume ratio).[2]

    • Mechanism:[1][2] At pH ~3, Piperidine (pKa 11) is >99.9% protonated (Piperidinium citrate) and partitions into water. The product (pKa ~3) remains >50% neutral.[2] Because the organic layer is a massive sink for the neutral form, the equilibrium drives the product into the organic phase.

  • The Polishing Wash: Wash the organic layer once with water, then once with brine.[2]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Validation: Run a TLC (solvent: 10% MeOH in DCM). Piperidine usually stays at the baseline or streaks.[2] The product should be a distinct spot. Stain with Ninhydrin (piperidine turns deep red/purple) or Dragendorff’s reagent (orange stain) to confirm removal.[1][2]

Protocol B: The Azeotropic Removal

Best for: Large scale (>50 g) or if the product is acid-sensitive.[1][2]

If you cannot use acid, exploit the volatility of piperidine. Piperidine forms a positive azeotrope with water and can be co-evaporated with toluene.[2]

Step-by-Step:

  • Initial Strip: Concentrate the reaction mixture to dryness.

  • Toluene Chase: Redissolve the residue in Toluene (5 mL per gram).

  • Evaporation: Rotovap at 50–60 °C under reduced pressure (< 50 mbar).

  • Repeat: Repeat step 2 and 3 three times .

    • Why Toluene? It helps break hydrogen-bonded clusters of piperidine and co-distills the amine.[1][2]

  • High Vacuum: Place the residue on a high-vacuum manifold (< 1 mbar) at 60 °C for 4 hours.

Protocol C: Scavenger Resins (High Purity/MedChem)

Best for: Late-stage purification, small scale (< 100 mg), or parallel synthesis.[1]

Use a polymer-supported isocyanate to chemically covalently bond the unreacted piperidine.[1][2]

Reagents:

  • Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.[1][2]

Step-by-Step:

  • Calculate Loading: Assume 2-5 equivalents of piperidine remain.[1][2][3] Add 3 equivalents (relative to assumed impurity) of PS-Isocyanate resin.[1][2][3]

  • Incubate: Shake the crude mixture (dissolved in DCM) with the resin for 2 hours at room temperature.

    • Mechanism:[1][2] Piperidine (secondary amine) reacts with the isocyanate to form a urea, which is covalently attached to the insoluble bead. The tertiary amine product cannot react.[2]

  • Filter: Filter off the resin.[2][5] The filtrate contains the purified product.

Part 3: Frequently Asked Questions (FAQ)

Q1: My product is an oil and I'm worried about yield loss in the acid wash. Is 1M HCl safe?

  • Answer: While 1M HCl is often standard, it has a pH of ~0.[2] For this specific molecule (pKa ~3), pH 0 is risky; it might protonate a significant fraction of your product, pulling it into the water. Stick to 10% Citric Acid or 5% Acetic Acid. These provide a pH of 3-4, which is sufficient to remove piperidine (pKa 11) but leaves your weak base product in the organic layer.

Q2: I see a spot on TLC that trails. Is that piperidine?

  • Answer: Yes, piperidine is notorious for "streaking" on silica gel due to interaction with acidic silanols.[2] To confirm, add 1% Triethylamine (Et₃N) to your TLC eluent. If the streak tightens into a spot that moves higher, it is an amine. If the spot disappears after your workup, your protocol worked.

Q3: Can I just crystallize the product to remove piperidine?

  • Answer: Piperidine acts as a solvent and can prevent crystallization, leading to "oiling out."[2] It is highly recommended to perform Protocol A (Acid Wash) before attempting crystallization.[1][2] If you must crystallize directly, use a solvent like Ethanol/Water, where piperidine remains soluble in the mother liquor.

Q4: Is the product this compound stable to acid?

  • Answer: Generally, yes.[2] The ortho-amino ketone motif is stable to dilute aqueous acid at room temperature.[1][2] However, avoid heating in strong acid, which could facilitate cyclization (e.g., to a quinoline or indole derivative, though less likely without specific conditions) or hydrolysis of the piperidine ring (very difficult).

Part 4: Data Summary & Solvent Compatibility

SolventSolubility (Piperidine)Solubility (Product)Suitability for Extraction
Water (Neutral) MiscibleInsolublePoor (Piperidine partitions into organic)
Water (pH 3) Miscible (Ionic)Insoluble (Neutral)Excellent (Selective removal)
DCM SolubleSolubleGood (Standard extraction solvent)
Hexanes SolubleSparingly SolubleFair (Product may crash out)
Toluene SolubleSolubleExcellent (For azeotropic removal)

References

  • pKa Data & Structural Context

    • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2] pKa Prediction for Organic Acids and Bases . Chapman and Hall.[2] (Establishes the pKa gap between aliphatic amines and N-aryl ketones).

    • PubChem Database. 2'-(1-Piperidinyl)acetophenone (CID 39911-06-3) .[1][2] National Center for Biotechnology Information.[2] Available at: [Link]

  • Purification Methodologies

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for amine purification and azeotropic distillation).

    • Marsh, A., et al. (2017).[2] Solid-Supported Reagents in Organic Synthesis . Separation Science and Technology. (Source for scavenger resin protocols).

  • Reaction Context (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions . Chemical Reviews, 49(2), 273-412.[2] (Foundational mechanism explaining the formation of the target molecule).

Sources

Optimization of temperature and pressure for 5'-Chloro-2'-(1-piperidyl)acetophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the kinetic and thermodynamic challenges inherent in the nucleophilic substitution of


-haloketones.

The synthesis of 5'-Chloro-2-(1-piperidyl)acetophenone (assuming


-substitution on the acetyl side chain based on standard pharmacophore synthesis) involves the reaction of a 2-halo-5'-chloroacetophenone precursor with piperidine. This reaction is kinetically sensitive; improper thermal management leads to rapid dimerization (pyrazine formation) or polymerization, while pressure parameters are critical only when utilizing flow chemistry or microwave-assisted synthesis.

CRITICAL CONFIGURATION CHECK: Nomenclature & Regiochemistry

Before proceeding, verify your target structure to ensure this protocol matches your synthetic goal.

  • Target A (Most Likely): Substitution at the

    
    -carbon of the acetyl group (Side-chain).
    
    • Precursor: 2-Bromo-1-(3-chlorophenyl)ethanone.

    • Reaction Type:

      
       Nucleophilic Substitution.[1][2]
      
    • Protocol:Follow the guide below.

  • Target B (Rare): Substitution on the phenyl ring (Ortho-position).

    • Precursor: 2-Fluoro-5-chloroacetophenone.

    • Reaction Type:

      
       (Nucleophilic Aromatic Substitution).
      
    • Protocol: Requires high temperature (

      
      C) or Pd-catalysis. This guide focuses on Target A. 
      

Module 1: Temperature Optimization (Thermodynamic Control)

Q: Why does my reaction mixture turn dark brown/black rapidly above 40°C? A: This is a classic symptom of the "Perichromic Degradation" and polymerization. The reaction between an


-haloketone and a secondary amine (piperidine) is highly exothermic.
  • The Mechanism: The amine acts as both a nucleophile and a base. At high temperatures (

    
    C), the piperidine can abstract an 
    
    
    
    -proton from the product or the starting material, leading to enolate formation. These enolates undergo self-condensation (aldol-like) or react with the haloketone to form dark, tarry pyrazine derivatives.
  • The Fix: You must operate under Kinetic Control .

    • Initiation: Cool the reaction vessel to 0–5°C during the addition of piperidine.

    • Progression: Allow the reaction to warm to Room Temperature (20–25°C) only after the addition is complete.

    • Reflux? Generally avoid reflux unless using a sterically hindered solvent or if conversion stalls.

Q: Can I use low temperatures (-20°C) to improve purity? A: Yes, but with diminishing returns on rate. While -20°C suppresses side reactions, the nucleophilicity of piperidine decreases. The optimal balance is found at 0°C . At this temperature, the rate constant (


) for substitution remains high enough for conversion within 1–2 hours, while the activation energy for dimerization (

) is not met.

Module 2: Pressure & Solvent Dynamics

Q: Is a high-pressure vessel (autoclave) required for this synthesis? A: No, not for standard batch synthesis. Piperidine has a boiling point of ~106°C. Since the optimal reaction temperature is <30°C, the vapor pressure is negligible. Standard atmospheric pressure (1 atm) is sufficient.

Exception (Microwave/Flow Chemistry): If you are using Microwave-Assisted Organic Synthesis (MAOS) to accelerate kinetics, you will operate at 5–10 bar .

  • Benefit: Rapid heating allows you to bypass the "thermal degradation window" by completing the reaction in seconds rather than hours.

  • Risk: High pressure combined with high temp (

    
    C) in a closed vessel increases the risk of deflagration if the solvent (e.g., acetone) exceeds its critical point.
    

Q: Which solvent system yields the easiest workup? A: Acetone or Acetonitrile (Aprotic Polar).

  • Why: In non-polar solvents (DCM, Toluene), the hydrobromide salt of piperidine (byproduct) may remain partially soluble or form a gum.

  • Recommendation: Use Acetone . As the reaction proceeds, Piperidine

    
    HBr precipitates out as a white solid. This provides a visual indicator of reaction progress and allows for simple filtration.
    
  • Avoid: Alcohols (Methanol/Ethanol) if you observe acetal formation or esterification byproducts, although they are acceptable for recrystallization later.

Module 3: Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the fatal dimerization pathway.

ReactionPathway Start 2-Halo-5'-Chloroacetophenone + Piperidine Cold Path A: 0°C - 25°C (Kinetic Control) Start->Cold Controlled Addition Hot Path B: >45°C (Thermodynamic Chaos) Start->Hot Uncontrolled Exotherm Inter Tetrahedral Intermediate Cold->Inter Side1 Enolate Formation Hot->Side1 Proton Abstraction Product 5'-Chloro-2-(1-piperidyl)acetophenone (High Purity) Inter->Product Substitution (SN2) Side1->Product Low Yield Side2 Pyrazine Dimers / Tars (Dark Color) Side1->Side2 Condensation

Figure 1: Kinetic pathway comparison. Path A (Green) is the required route for pharmaceutical purity.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Temperature too high during addition (Exotherm).Cool to 0°C before adding piperidine. Add piperidine dropwise over 30 mins.
Low Yield (<50%) Hydrolysis of starting material due to wet solvent.Dry solvent (Acetone) over

or molecular sieves. Ensure precursor is dry.[3]
Sticky precipitate Piperidine

HBr salt trapping product.
Wash the filter cake with cold anhydrous ether . The product is soluble in ether; the salt is not.
Incomplete Conversion Stoichiometry mismatch (Piperidine consumed by HBr).Use 2.2 equivalents of piperidine (1 eq as nucleophile, 1.2 eq as base scavenger) or add

.

Module 5: Optimized Experimental Protocol

Objective: Synthesis of 5'-Chloro-2-(1-piperidyl)acetophenone via


 substitution.

Reagents:

  • 2-Bromo-1-(3-chlorophenyl)ethanone (1.0 eq) [Note: 5'-chloro relative to acetyl implies meta-chloro on ring].

  • Piperidine (2.2 eq) OR Piperidine (1.1 eq) +

    
     (1.5 eq).
    
  • Solvent: Acetone (Anhydrous).

Step-by-Step:

  • Preparation (0 min): Dissolve 2-Bromo-1-(3-chlorophenyl)ethanone in Acetone (10 mL per gram of substrate) in a round-bottom flask. Add a magnetic stir bar.

  • Thermal Control (5 min): Submerge the flask in an ice/water bath (0°C) . Allow to equilibrate for 10 minutes.

  • Addition (15-30 min):

    • If using excess Piperidine: Add Piperidine dropwise via a pressure-equalizing addition funnel. Do not allow temp to exceed 10°C.

    • If using Carbonate: Add solid

      
       first, then add Piperidine dropwise.
      
  • Reaction (1-3 hours): Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir vigorously.

    • Visual Check: A white precipitate (Piperidinium bromide) should form rapidly.

  • Workup:

    • Filter off the white solid (salt). Wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C .

    • Redissolve the residue in Ethyl Acetate/Water. Wash organic layer with water (

      
      ) to remove excess amine.
      
    • Dry over

      
      , filter, and evaporate.
      
  • Purification: Recrystallize from Ethanol or Isopropanol if necessary.

References

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-2-(piperidin-1-yl)propan-1-one.[4] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution: Effect of Substrate Structure. Retrieved February 25, 2026, from [Link]

  • MDPI. (2022).

    
    -Haloketones. Molecules, 27(11), 3583. Retrieved February 25, 2026, from [Link]
    

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Validation & Comparative

1H NMR spectrum analysis of 5'-Chloro-2'-(1-piperidyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 5'-Chloro-2'-(1-piperidyl)acetophenone: A Comparative Approach

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. This compound represents a class of substituted aromatic ketones with potential applications in medicinal chemistry. Its characterization demands a robust analytical strategy, with Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serving as the primary tool for determining its precise molecular architecture.

This guide provides an in-depth analysis of the 1H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum with the rationale of a seasoned chemist, explaining the causality behind experimental choices and spectral features. Furthermore, we will objectively compare the insights derived from 1H NMR with those from complementary techniques like 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic view of a comprehensive characterization workflow.

The Target Molecule: Structural Overview

Understanding the molecule's constituent parts is the first step in predicting and interpreting its NMR spectrum. The structure combines a substituted aromatic ring, an acetyl group, and a saturated heterocyclic piperidine ring. Each of these fragments imparts distinct and predictable features to the overall spectrum.

Caption: Structure of this compound.

Primary Method: 1H NMR Spectroscopy Analysis

1H NMR remains the gold standard for the structural elucidation of small organic molecules due to its exceptional ability to probe the chemical environment and connectivity of hydrogen atoms, providing a detailed architectural blueprint.

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of any spectral interpretation rests entirely on the quality of the acquired data. A robust protocol is therefore non-negotiable.

1. Solvent Selection:

  • Rationale: The ideal solvent must fully dissolve the analyte without introducing interfering signals. Deuterated solvents are used to avoid large proton signals from the solvent itself, while the deuterium signal is used by the spectrometer to maintain a stable magnetic field (the "lock").[1][2]

  • Primary Choice: Chloroform-d (CDCl3) is an excellent first choice for many organic molecules due to its good dissolving power for compounds of average polarity and its relatively simple residual solvent peak (~7.26 ppm).[3][4]

  • Alternative: If the compound shows poor solubility, a more polar solvent like Dimethyl sulfoxide-d6 (DMSO-d6) should be used. Note that changing the solvent can alter chemical shifts.[5]

2. Sample Preparation:

  • Analyte Quantity: For a standard high-field NMR instrument (400 MHz and above), 5-10 mg of the compound is typically sufficient for a 1H spectrum.[6]

  • Procedure:

    • Weigh approximately 5 mg of this compound into a clean, dry vial.

    • Add ~0.7 mL of CDCl3.

    • Ensure complete dissolution. Gentle vortexing or warming may be applied if necessary.

    • Crucial Step: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. This removes any particulate matter that would severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved peaks.[7]

    • Cap the NMR tube to prevent solvent evaporation and contamination.

3. Data Acquisition:

  • Instrument: A 400 MHz (or higher) spectrometer equipped with a standard probe.

  • Key Parameters:

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Shimming: The instrument's automated shimming routines should be used to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent or reference peak.

Data Interpretation and Spectral Assignment

The 1H NMR spectrum can be logically divided into three key regions corresponding to the molecule's main structural components.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
Acetyl (–COCH₃)~2.6Singlet (s)3HN/AAdjacent to an electron-withdrawing carbonyl group. No adjacent protons to couple with.[8][9][10]
Piperidyl (γ, C4-H)~1.6Multiplet (m)2H-Furthest from the deshielding influence of the nitrogen and aromatic ring.
Piperidyl (β, C3/C5-H)~1.8Multiplet (m)4H-Intermediate position in the piperidine ring.[11]
Piperidyl (α, C2/C6-H)~3.1Multiplet (m)4H-Adjacent to the electron-withdrawing nitrogen atom, causing significant deshielding.[5][12]
Aromatic (H-4')~7.3Doublet of doublets (dd)1HJ(ortho) ≈ 8.5 Hz, J(meta) ≈ 2.5 HzCoupled to both H-3' (ortho) and H-6' (meta).
Aromatic (H-6')~7.7Doublet (d)1HJ(meta) ≈ 2.5 HzCoupled only to H-4' (meta). The adjacent chloro group causes deshielding.
Aromatic (H-3')~7.8Doublet (d)1HJ(ortho) ≈ 8.5 HzCoupled only to H-4' (ortho). Deshielded by the adjacent carbonyl group.[13]

Analysis Breakdown:

  • The Aliphatic Region (1.5 - 3.5 ppm): This region is dominated by the piperidine ring protons. The signals are complex multiplets due to extensive geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The protons alpha to the nitrogen are shifted significantly downfield (~3.1 ppm) due to the inductive effect of the nitrogen atom. The beta and gamma protons appear further upfield, consistent with typical piperidine structures.[11]

  • The Acetyl Singlet (~2.6 ppm): A sharp singlet integrating to 3H is the unmistakable signature of the acetyl methyl group.[8][10] Its chemical shift is downfield from a typical alkyl methyl group (~0.9 ppm) due to the deshielding effect of the adjacent carbonyl.

  • The Aromatic Region (7.0 - 8.0 ppm): This region provides the definitive connectivity of the benzene ring.

    • The proton at the 3' position is expected to be the most deshielded due to its proximity to the electron-withdrawing acetyl group. It appears as a doublet from coupling to the proton at 4'.[13]

    • The proton at the 4' position will be split into a doublet of doublets, showing a large ortho coupling (~7-9 Hz) to the 3'-proton and a smaller meta coupling (~2-3 Hz) to the 6'-proton.[14][15]

    • The proton at the 6' position will appear as a doublet due to the small meta coupling to the 4'-proton.

cluster_0 1H NMR Analysis Workflow A Acquire Spectrum (Sample Prep, Instrument Setup) B Identify Key Regions (Aromatic, Aliphatic, Singlets) A->B C Analyze Integration (Determine Proton Ratios) B->C D Analyze Chemical Shifts (δ) (Assign Protons to Regions) B->D E Analyze Splitting Patterns (J) (Determine Connectivity) C->E D->E F Assign All Peaks (Build Structural Fragments) E->F G Verify Final Structure (Confirm Consistency) F->G

Caption: A logical workflow for 1H NMR spectrum interpretation.

Comparative Analysis: Alternative & Complementary Techniques

While 1H NMR is powerful, a single technique is rarely sufficient for full regulatory-grade characterization. Orthogonal methods are used to confirm findings and provide unique information.

13C NMR Spectroscopy: The Carbon Skeleton
  • Role: Provides a count of unique carbon atoms and information about their chemical environment (sp3, sp2, C=O).

  • Expected Data: The spectrum would show distinct signals for the carbonyl carbon (~197 ppm), aromatic carbons (125-140 ppm), the acetyl methyl carbon (~26 ppm), and the three unique piperidine carbons (~24, 26, 46 ppm).[10][16][17][18]

  • Comparison:

    • Strength vs. 1H NMR: Directly confirms the carbon backbone and the presence of quaternary carbons (like the carbonyl C and substituted aromatic C's) that are invisible in 1H NMR.

    • Weakness vs. 1H NMR: 13C has a much lower natural abundance (~1.1%) and lower gyromagnetic ratio, making it significantly less sensitive. This necessitates higher sample concentrations or much longer acquisition times.[7][19]

Mass Spectrometry (MS): The Molecular Weight
  • Role: Determines the precise molecular weight of the compound and provides structural clues through analysis of fragmentation patterns.[20][21]

  • Expected Data: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecule's mass. Crucially, due to the presence of chlorine, it would exhibit a characteristic M+2 peak with an intensity approximately one-third of the M+ peak, confirming the presence of a single chlorine atom. Key fragments would likely correspond to the loss of the acetyl group (M-43) and cleavage of the piperidine ring.[22]

  • Comparison:

    • Strength vs. 1H NMR: Offers vastly superior sensitivity and provides the definitive molecular weight, which NMR cannot.[23]

    • Weakness vs. 1H NMR: It does not provide detailed information about the specific arrangement and connectivity of atoms in the way NMR does. It breaks the molecule apart, whereas NMR studies the intact structure.

High-Performance Liquid Chromatography (HPLC): The Purity Profile
  • Role: Primarily used to assess the purity of the compound and to quantify it.[24][25][26] It is a cornerstone of quality control in pharmaceutical development.[27][28]

  • Methodology: A typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both likely containing 0.1% formic acid or trifluoroacetic acid) and UV detection. The compound's purity would be determined by the area percentage of its corresponding peak relative to all other peaks in the chromatogram.

  • Comparison:

    • Strength vs. 1H NMR: It is the industry-standard method for determining chemical purity with high precision and accuracy.

    • Weakness vs. 1H NMR: Provides virtually no structural information about the main compound or its impurities. It separates components but does not identify them without coupling to a mass spectrometer (LC-MS).

Integrated Characterization Workflow

In a professional drug development setting, these techniques are not used in isolation but as part of a cohesive workflow to build a complete analytical data package.

cluster_0 Integrated Analytical Workflow A Synthesized Compound B HPLC Analysis (Assess Purity) A->B C Is Purity >95%? B->C D Purification (e.g., Column Chromatography) C->D No E Mass Spectrometry (Confirm Molecular Weight) C->E Yes D->B F 1H & 13C NMR (Elucidate Structure) E->F G Fully Characterized Compound F->G

Caption: Standard workflow for chemical compound characterization.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information, allowing for the unambiguous assignment of its proton framework. The distinct signals from the acetyl, piperidyl, and substituted aromatic moieties serve as fingerprints for its molecular architecture. However, for complete and rigorous characterization as required in the pharmaceutical industry, a multi-technique approach is essential. While 1H NMR defines the structure, HPLC validates its purity, Mass Spectrometry confirms its molecular weight, and 13C NMR verifies the carbon skeleton. Together, these methods form a self-validating system that ensures the identity, purity, and structural integrity of the target compound.

References

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • University of Ottawa, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Al-Saffar, F. J., & Al-Shimmari, F. A. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Key Applications of HPLC. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). 13c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Torontech. (2025, August 8). What Is HPLC in the Pharmaceutical Industry? Explained. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Technology Networks. (2025, September 19). Raman Spectroscopy vs NMR: Best for Structural Elucidation. Retrieved from [Link]

  • Filo. (2025, September 27). In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ group.... Retrieved from [Link]

  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved from [Link]

  • Quora. (2025, January 8). What are some alternatives to NMR spectroscopy to study protein structures?. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • ACD/Labs. (2026, January 13). Using complementary elucidation tools to solve for an unknown structure. Retrieved from [Link]

  • YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

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A Comparative Guide to the FTIR Spectral Analysis of 5'-Chloro-2'-(1-piperidyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5'-Chloro-2'-(1-piperidyl)acetophenone, a substituted acetophenone derivative with potential applications in pharmaceutical synthesis. Understanding the vibrational characteristics of this molecule is paramount for its identification, purity assessment, and structural elucidation. This guide will objectively compare its anticipated spectral features with those of its parent compound, acetophenone, and the key substituent, piperidine, supported by established experimental data from the scientific literature.

The Role of FTIR Spectroscopy in Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of energy at those frequencies. This creates a unique spectral fingerprint that provides invaluable information about the functional groups present in the molecule. For a multi-functional molecule like this compound, FTIR allows for the simultaneous identification of the carbonyl group, the substituted aromatic ring, and the piperidinyl moiety.

Structural Features of this compound

To interpret the FTIR spectrum, it is crucial to first understand the molecular structure of this compound. The molecule consists of an acetophenone core, which is a benzene ring attached to a methyl ketone group. This core is substituted at the 5'-position with a chlorine atom and at the 2'-position with a piperidine ring.

A Grind Sample B Mix with KBr A->B C Press into Pellet B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum D->E F Data Analysis E->F

Figure 2: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of this compound is a composite of the vibrational signatures of its constituent functional groups. By comparing its predicted spectral features with the known spectra of acetophenone and piperidine, a clear and logical assignment of the major absorption bands can be achieved. The presence of the strong carbonyl absorption around 1680 cm⁻¹, the aliphatic C-H stretches of the piperidine ring, and the characteristic bands for the substituted aromatic ring provide a definitive fingerprint for this molecule. This guide serves as a valuable resource for researchers and scientists in the positive identification and structural verification of this compound and related compounds.

References

  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Lestari, W. W., & Subroto, E. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 95-112.
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1). The Journal of Organic Chemistry, 86(6), 4545–4553. [Link]

  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone, 2-chloro-. Retrieved from [Link]

  • The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. (n.d.). ResearchGate. Retrieved from [Link]

  • Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. (1962). Canadian Journal of Chemistry, 40(10), 1872-1879. [Link]

  • Acetophenone normal vibration modes. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Bhattacharjee, D., Purkayastha, A., & Misra, T. N. (1997). Raman spectral study of vibrational relaxation in acetophenone. Journal of Chemical Sciences, 109(3), 183-189.
  • Determination of 2-Aminoacetophenone in wine by high-performance thin-layer chromatography-fluorescence detection. (2016, February 5). Journal of Chromatography A, 1432, 139-144. [Link]

  • Introduction to IR Spectroscopy. Ketones. (2012, October 10). YouTube. Retrieved from [Link]

  • Gunasekaran, S., & Ponnusamy, S. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(1), 22-27.
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

A Comparative Guide to the Bioactivity of 5'-Chloro-2'-(1-piperidyl)acetophenone and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the potential bioactivity of 5'-Chloro-2'-(1-piperidyl)acetophenone. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related analogs to forecast its biological profile and guide future research. We will delve into the known structure-activity relationships (SAR) of the chlorinated acetophenone core and the piperidine moiety, providing a robust framework for hypothesis-driven experimentation.

Introduction: Deconstructing the Scaffold for Bioactivity Prediction

The molecule this compound integrates three key structural features, each known to contribute to diverse pharmacological activities: an acetophenone backbone, a chlorine substituent on the aromatic ring, and a piperidine ring at the ortho position. Acetophenones are a versatile class of compounds with a wide spectrum of reported biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3] The incorporation of a piperidine ring, a common motif in pharmaceuticals, is associated with activities such as antibacterial, antihypertensive, and anti-inflammatory effects.[4][5] Furthermore, halogenation, specifically chlorination, of aromatic systems is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its bioactivity.[3]

This guide will explore the bioactivity of structural analogs to build a predictive model for this compound, focusing on potential antimicrobial, cytotoxic, and anti-inflammatory applications.

Synthesis and Characterization

While the specific synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common approach would involve the nucleophilic substitution reaction between 5'-Chloro-2'-aminoacetophenone and a suitable bifunctional electrophile to construct the piperidine ring, or alternatively, the direct reaction of 2',5'-dichloroacetophenone with piperidine.

The synthesis of related substituted acetophenone derivatives has been achieved through methods like hydrazone formation, where various substituted acetophenones are reacted with a hydrazine moiety.[1][6] The yields and reaction times of such syntheses are often influenced by the electronic nature of the substituents on the acetophenone ring, with electron-withdrawing groups generally facilitating faster reactions.[1]

Characterization of the final compound and its analogs would be crucial and would typically involve techniques such as FTIR, ¹H and ¹³C NMR, and mass spectrometry to confirm the molecular structure and purity.[1][6]

Comparative Bioactivity Analysis

Antimicrobial Activity

The combination of the piperidine and chlorinated acetophenone moieties suggests a strong potential for antimicrobial activity.

Insights from Structural Analogs:

  • Piperidine Derivatives: Numerous studies have demonstrated the antimicrobial properties of piperidine-containing compounds.[4][5] For instance, certain novel piperidine derivatives have shown significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][7][8] Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.75 mg/ml against Bacillus subtilis.[7][8] The antimicrobial effect can be influenced by the nature and position of substituents on the piperidine ring.[7][8]

  • Chlorinated Acetophenones: Chlorinated acetophenone derivatives, particularly chalcones, have been evaluated for their antimicrobial efficacy.[3] For example, 5'-chloro-2'-hydroxy-3'-nitrochalcone showed an MIC of 128 µg/mL against Staphylococcus aureus and Candida albicans.[3] The presence of the chloro group is often critical for enhancing the antimicrobial potency.

  • Substituted Acetophenones: Various substituted acetophenone derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[1][6] Structure-activity relationship (SAR) analyses have indicated that the electronic effects of the substituents play a key role in their antimicrobial performance.[6]

Table 1: Antimicrobial Activity of Selected Structural Analogs

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Piperidine DerivativeBacillus subtilis0.75 mg/ml[7][8]
Piperidine DerivativeEscherichia coli1.5 mg/ml[7][8]
Piperidine DerivativeStaphylococcus aureus1.5 mg/ml[7][8]
2,6-Dipiperidino-4-bromochlorobenzeneStaphylococcus aureus32-128[5]
2,6-Dipiperidino-4-bromoiodobenzeneCandida albicans32-64[5]
5'-chloro-2'-hydroxy-3'-nitrochalconeStaphylococcus aureus128[3]
5'-chloro-2'-hydroxy-3'-nitrochalconeCandida albicans128[3]

Based on this data, it is hypothesized that this compound would exhibit notable activity against Gram-positive bacteria and potentially some fungal strains. The chlorine atom at the 5' position is expected to enhance this activity.

Cytotoxic (Anticancer) Activity

The 2'-aminoacetophenone scaffold, a close relative of our target molecule, is a known precursor for compounds with pro-apoptotic and anticancer properties.[9]

Insights from Structural Analogs:

  • 2'-Aminoacetophenone Derivatives: The parent compound, 2'-Aminoacetophenone, is believed to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[9] Its derivatives have shown significant cytotoxicity against a wide array of cancer cell lines.[9]

  • Piperidin-4-one Derivatives: These compounds, which contain the piperidine core, have been explored for various biological activities, and related structures are being investigated for anticancer potential.[10]

  • Acetophenone/Piperazin-2-one Hybrids: Recently, hybrids of acetophenone and piperazin-2-one were designed and showed selective antiproliferative activity against triple-negative breast cancer cells by inducing DNA damage.[11] This highlights the potential of combining the acetophenone core with nitrogen-containing heterocycles for cancer therapy.

  • Aminonaphthoquinones: While not direct analogs, these compounds, synthesized from amino acids, have demonstrated significant cytotoxic activity against various human cancer cell lines, with IC50 values ranging from 0.49 to 3.89 µg·mL⁻¹.[12][13] This underscores the potential of amino-substituted aromatic compounds in cancer research.

Table 2: Cytotoxic Activity of Selected Structural Analogs

Compound/Derivative ClassCancer Cell LineIC50Reference
Acetophenone/piperazin-2-one hybrid (1j)MDA-MB-468 (TNBC)6.50 µM[11]
Aminonaphthoquinone derivativesVarious human cancer lines0.49 to 3.89 µg·mL⁻¹[12][13]

The presence of the 2'-(1-piperidyl) group, an amino-functionalized substituent, suggests that this compound could possess cytotoxic properties, potentially through the induction of apoptosis.

G cluster_stimulus Cellular Stress cluster_pathway Apoptotic Pathway Compound This compound (Hypothesized) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Hypothesized pro-apoptotic mechanism of action.

Experimental Protocols

To empirically validate the predicted bioactivities, standardized, self-validating protocols are essential.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the antimicrobial efficacy of a compound.[3]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a series of two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate. b. The final volume in each well should be 100 µL.

  • Inoculation: a. Dilute the microbial culture to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). b. Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.

  • Controls: a. Include a positive control (broth with inoculum, no compound) to ensure microbial growth. b. Include a negative control (broth only) to check for sterility. c. If the compound is dissolved in a solvent, include a solvent control to ensure it has no antimicrobial activity at the tested concentration.

  • Incubation: a. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Data Analysis: a. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Compound C Inoculate Plate A->C B Standardize Microbial Inoculum B->C D Incubate (e.g., 37°C, 24h) C->D E Read Plate (Visually or Reader) D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Protocol: MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines and normal cell lines (for selectivity assessment)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: a. The next day, replace the medium with fresh medium containing serial dilutions of the test compound. b. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: a. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: a. Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components, this compound emerges as a promising candidate for biological screening. The convergence of the chlorinated acetophenone core and the 2'-piperidyl moiety strongly suggests a potential for significant antimicrobial and cytotoxic activities. The structure-activity relationships gleaned from analogous compounds indicate that the chloro-substituent is likely to enhance potency.

The immediate and necessary next step is the chemical synthesis and rigorous experimental validation of these hypotheses. The protocols detailed in this guide provide a clear roadmap for assessing the antimicrobial and cytotoxic efficacy of this compound. Future research should also explore a wider range of structural analogs to build a more detailed SAR profile, potentially leading to the optimization of this scaffold for therapeutic development.

References

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Available at: [Link]

  • Semantic Scholar. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

  • Taylor & Francis Online. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Available at: [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

  • Journal of Applied Bioanalysis. (Year N/A). Synthesis And Spectral Characterization Of Substituted Acetophenone Derived 4 Hydrazinyl 7h Pyrrolo 2 3 D Pyrimidine Analogues For Enhanced Antimicrobial Activity. Available at: [Link]

  • MDPI. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available at: [Link]

  • ResearchGate. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Available at: [Link]

  • ResearchGate. (2023). Structures and opposite bioeffects of acetophenone (1) and its... Available at: [Link]

  • PMC. (Year N/A). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Available at: [Link]

  • ResearchGate. (Year N/A). Structure activity relationship of piperidine derivatives. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • ACS Publications. (2022). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Available at: [Link]

  • PubMed. (2014). Synthesis and cytotoxic evaluation of a series of 2-amino-naphthoquinones against human cancer cells. Available at: [Link]

  • PMC. (Year N/A). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Available at: [Link]

  • ResearchGate. (Year N/A). Structure activity relationship. Available at: [Link]

  • MDPI. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Available at: [Link]

  • PubMed. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Available at: [Link]

  • Google Patents. (2021). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.

Sources

A Comparative Guide to Reference Standards for 5'-Chloro-2'-(1-piperidyl)acetophenone Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quality control of 5'-Chloro-2'-(1-piperidyl)acetophenone, a crucial building block in the synthesis of various pharmaceutical agents. As a compound lacking a dedicated monograph in major pharmacopoeias, the establishment of a well-characterized in-house or secondary reference standard is a critical first step for any robust quality control program.

The Landscape of Reference Standards: Primary vs. Secondary

An ideal scenario for quality control involves the use of a primary reference standard from a recognized pharmacopoeia, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). These standards are extensively characterized and provide a direct and authoritative basis for quality assessment. However, for many novel or specialized compounds like this compound, such primary standards are often unavailable.

A thorough search of the current USP, EP, and British Pharmacopoeia (BP) reveals no official monograph for this compound. While a BP reference standard exists for a structurally related compound, 5-Chloro-2-(methylamino)benzophenone, it is not a suitable substitute for direct quantitative analysis.[1] This absence necessitates the qualification of a secondary or in-house reference standard.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on the use of in-house reference standards.[2] The core principle is that any secondary standard must be thoroughly characterized and its traceability to a primary standard (if one exists for a related substance) or its own well-defined purity must be unequivocally demonstrated.[3]

Qualifying an In-House Reference Standard: A Multi-faceted Approach

The qualification of an in-house reference standard is a rigorous process that establishes its identity, purity, and potency. This process should be a self-validating system, ensuring the integrity of all subsequent analytical measurements. Key qualification steps include sourcing high-purity material, comprehensive characterization, and ongoing stability studies.[4]

Sourcing and Initial Characterization

The journey begins with the synthesis or procurement of a high-purity batch of this compound, ideally with a purity of 99.5% or higher.[5] Initial characterization serves to confirm the identity of the material and typically involves a suite of spectroscopic techniques.

Analytical Technique Purpose Expected Outcome for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Provides a unique fingerprint of the molecule, confirming the connectivity of atoms and the presence of key functional groups (aromatic ring, piperidine ring, ketone).
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Confirms the molecular formula (C₁₃H₁₆ClNO) and provides structural information through characteristic fragmentation.[6]
Infrared (IR) Spectroscopy Identification of functional groups.Shows characteristic absorption bands for the carbonyl (C=O) group of the ketone, C-Cl bond, and C-N bond of the piperidine ring.
Elemental Analysis Determination of the elemental composition.Confirms the percentage of Carbon, Hydrogen, Nitrogen, and Chlorine, consistent with the molecular formula.
Purity Assessment: A Comparative Look at Chromatographic Techniques

A critical aspect of reference standard qualification is the comprehensive assessment of its purity. This involves the use of high-resolution chromatographic techniques to separate and quantify any impurities present. The two most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[7]
Applicability Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and semi-volatile compounds. Derivatization may be required for less volatile compounds to increase their volatility.[8]
Typical Column Reversed-phase columns (e.g., C18, C8) are commonly used for acetophenone derivatives.[9]Non-polar or medium-polarity capillary columns (e.g., DB-5ms) are often employed.[8]
Detection Diode-Array Detector (DAD) or UV detector for quantitative analysis. Mass Spectrometry (MS) for identification of impurities.Mass Spectrometry (MS) provides both quantitative data and structural information for impurity identification.[10]
Advantages High versatility, and robust for routine analysis.High sensitivity and specificity, excellent for identifying unknown impurities.
Considerations for this compound The primary choice for purity determination and assay due to the compound's polarity and molecular weight.Can be a valuable complementary technique for identifying volatile impurities or residual solvents.

dot

Caption: Workflow for qualifying an in-house reference standard.

Understanding and Controlling Impurities

A robust quality control strategy must account for potential impurities arising from the manufacturing process and degradation. For acetophenone derivatives, common degradation pathways include photodegradation, hydrolysis, and oxidation.[11]

  • Process-Related Impurities: These can include starting materials, intermediates, by-products, and reagents. For instance, in the synthesis of chlorinated acetophenones, the formation of dichloro- or other positional isomers is a possibility.[12]

  • Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products.[11] For acetophenones, degradation can lead to the formation of compounds like phenyl acetate and chlorophenols through a Baeyer-Villiger type oxidation and subsequent hydrolysis.[13][14]

Proposed Analytical Methodologies for Quality Control

Based on the nature of this compound and established methods for similar compounds, the following analytical protocols are proposed.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This method is designed to be stability-indicating, meaning it can separate the active ingredient from its potential impurities and degradation products.

Experimental Protocol:

  • Instrumentation: HPLC system with a Diode-Array Detector (DAD) or a multi-wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance, determined by UV spectral analysis (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

dot

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Detector DAD/UV Detector (Monitor at 254 nm) HPLC->Detector Data Data Acquisition & Processing (Chromatogram) Detector->Data Analysis Analysis (Assay & Impurity Profiling) Data->Analysis

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the preferred method for the analysis of residual solvents and other volatile organic impurities that may be present from the synthesis process.

Experimental Protocol:

  • Instrumentation: GC system coupled with a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 35-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) and inject directly or use headspace analysis for residual solvents.

Conclusion

The quality control of this compound, in the absence of a primary pharmacopoeial standard, relies on the establishment of a well-characterized in-house reference standard. A combination of spectroscopic and chromatographic techniques is essential for its comprehensive qualification. For routine quality control, a validated, stability-indicating HPLC method is the primary tool for assay and impurity profiling, while GC-MS serves as a crucial complementary technique for controlling volatile impurities and residual solvents. By implementing these methodologies, researchers and drug development professionals can ensure the consistent quality and integrity of this important pharmaceutical intermediate.

References

  • BenchChem. (2025). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • PMC. (n.d.). The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species.
  • ResearchGate. (2025). Degradation of Acetophenone in Water by Pulsed Corona Discharges.
  • PMC. (n.d.). Bacterial Degradation of Ring-Chlorinated Acetophenones.
  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from Cellular, Molecular and Biomedical Reports website.
  • MDPI. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
  • European Medicines Agency. (2018). Guideline on the requirements for quality documentation concerning biological investigational medicinal products in clinical trials.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Pharmaceutical Networking. (n.d.). Excipients Facing Increased Scrutiny — How to Use Secondary Reference Standards to Help Maintain Regulatory Compliance.
  • EDQM & USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards.
  • Sigma-Aldrich. (n.d.). Pharmaceutical Secondary Standards.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards.
  • AccelaChem. (n.d.). 219921-74-1,this compound.
  • PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • Eurofins. (n.d.). The ABC's of Reference Standard Management.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-(methylamino)benzophenone British Pharmacopoeia (BP) Reference Standard.
  • Sigma-Aldrich. (n.d.). 5 -Chloro-2 -hydroxyacetophenone 99 1450-74-4.
  • Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
  • SIELC Technologies. (2018). Separation of Acetophenone on Newcrom R1 HPLC column.
  • EDQM. (n.d.). P2100000 - CRS catalogue.
  • INDOFINE Chemical Company, Inc. (n.d.). 5'-CHLORO-2'-HYDROXY-4'-METHYL-2-PHENYL ACETOPHENONE. Retrieved from INDOFINE Chemical Company, Inc. website.
  • PubChem. (n.d.). 5'-Chloro-2'-hydroxy-4'-methylacetophenone.
  • Sigma-Aldrich. (n.d.). 5 -Chloro-2 -hydroxyacetophenone 99 1450-74-4.
  • Sigma-Aldrich. (n.d.). 2 -Chloroacetophenone 97 2142-68-9.
  • NIST. (n.d.). Acetophenone, 2-chloro-.
  • Veeprho. (n.d.). Acetophenone Impurities and Related Compound.
  • BenchChem. (2025). New High-Performance Liquid Chromatography Method for 2'-Hydroxyacetophenone Analysis Demonstrates Superior Performance.
  • Patsnap. (n.d.). Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone.
  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from Polish Pharmaceutical Society website.
  • PubChem. (n.d.). Acetophenone, 4'-chloro-2-((4-methyl-1-piperazinyl)imino)-, hydrochloride.
  • British Pharmacopoeia. (n.d.). 5-chloro-2-methylaminobenzophenone - Reference Standards catalogue.
  • British Pharmacopoeia. (n.d.). Reference Standards catalogue search - 955 items.
  • ResearchGate. (n.d.). 2′-Amino-α-chloroacetophenone as a Valuable Tool for the Synthesis of Conveniently-Substituted α,β-Epoxychalcone Derivatives | Request PDF.
  • INDOFINE Chemical Company, Inc. (2021). CERTIFICATE OF ANALYSIS. Retrieved from INDOFINE Chemical Company, Inc. website.
  • Sigma-Aldrich. (n.d.). 5 -Chloro-2 -hydroxyacetophenone 99 1450-74-4.
  • Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards | Ph Eur.
  • EDQM. (n.d.). List of European Pharmacopoeia Reference Standards.
  • Zenodo. (n.d.). spectra and elemental analysis. Chlorination of acetophenone under the similar conditions gives w-chloro acetophenone in 84% yie.

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Structural characterization of 5'-Chloro-2'-(1-piperidyl)acetophenone by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison and protocol for the structural characterization of 5'-Chloro-2'-(1-piperidyl)acetophenone , a sterically congested pharmaceutical intermediate.

This document is structured to serve as an authoritative manual for analytical chemists and structural biologists, prioritizing experimental causality and data integrity.

Executive Summary & Compound Profile

Target Analyte: this compound Chemical Formula: C₁₃H₁₆ClNO Molecular Weight: 237.73 g/mol Structural Class: Ortho-aminoacetophenone derivative.

The Analytical Challenge: This compound features significant steric crowding due to the ortho-substitution of the bulky piperidine ring adjacent to the acetyl group. This proximity induces a non-planar conformation that is difficult to resolve unambiguously using solution-state NMR alone. While NMR can infer proximity via NOE (Nuclear Overhauser Effect), it cannot precisely define the torsion angles or the specific "twist-boat" vs. "chair" conformation of the piperidine ring in the solid state—factors critical for predicting receptor binding affinity in drug development.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the definitive "Gold Standard," providing absolute configuration, precise bond lengths, and intermolecular packing data that solution-phase methods lack.

Technique Comparison: SC-XRD vs. Spectral Alternatives

The following table objectively compares the performance of X-ray Crystallography against standard spectral methods for this specific class of sterically hindered ketones.

FeatureX-Ray Crystallography (SC-XRD) Solution NMR (¹H, ¹³C, NOESY) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of NucleiMolecular Mass & Fragmentation
Steric Resolution High. Directly measures torsion angles (φ, ψ) between phenyl ring and carbonyl.Medium. Infers proximity via through-space coupling (NOE), but lacks precise angle data.None.
Conformational Analysis Defines the exact puckering (Chair/Boat) of the piperidine ring.Shows time-averaged conformation (often blurring rapid interconversions).N/A
Intermolecular Forces Visualizes crystal packing,

-

stacking, and weak C-H···O interactions.
Indirectly observed via concentration-dependent shifts (unreliable).N/A
Sample Requirement Single Crystal (~0.1–0.3 mm). Non-destructive.5–20 mg in deuterated solvent. Non-destructive.<1 mg. Destructive.
Limitation Requires a high-quality single crystal (the "bottleneck").Solvent effects may alter conformation compared to solid state.[1]Isomers often yield identical mass.

Experimental Protocol: SC-XRD Workflow

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for this compound, accounting for its lipophilic nature and potential for rotational disorder.

Phase 1: Crystallization Strategy (The "Slow Diffusion" Method)

Rationale: Rapid precipitation yields microcrystalline powder unsuitable for SC-XRD. We utilize a binary solvent system to control nucleation rates.

  • Solvent Selection:

    • Solvent A (Good Solvent): Dichloromethane (DCM) or Acetone. (Dissolves the lipophilic piperidine/phenyl core).

    • Solvent B (Poor Solvent): n-Hexane or Pentane.

  • Procedure:

    • Dissolve 20 mg of the pure compound in 1.5 mL of Solvent A in a narrow glass vial (inner diameter ~5 mm).

    • Carefully layer 3.0 mL of Solvent B on top of the solution. Crucial: Add Solvent B dropwise down the side of the vial to prevent immediate mixing.

    • Seal the vial with Parafilm, poke 2–3 microscopic holes to allow slow evaporation, and store at 4°C in a vibration-free environment.

    • Timeline: Crystals typically form within 48–120 hours.

Phase 2: Data Collection & Reduction

Rationale: Low-temperature collection is mandatory to freeze the thermal motion of the flexible piperidine ring.

  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a MiTeGen loop using perfluoropolyether oil.

  • Diffraction Parameters:

    • Temperature: 100 K (using Nitrogen cryostream).

    • Source: Mo-Kα radiation (

      
       = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by the Chlorine atom.
      
    • Strategy: Collect full sphere of data (

      
      ) to ensure high redundancy.
      
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Specific Attention: Check for disorder in the piperidine ring carbons. If "thermal ellipsoids" are elongated, apply split-site models.

Structural Characterization Logic (Visualization)

The following diagram illustrates the decision-making pathway for characterizing this molecule, highlighting the integration of SC-XRD with supporting data.

G Start Synthesized Sample: This compound Purity Purity Check (TLC / HPLC / 1H NMR) Start->Purity Cryst Crystallization (DCM/Hexane Layering) Purity->Cryst >98% Pure Fail Microcrystalline/Amorphous? Cryst->Fail Precipitate XRD SC-XRD Data Collection (Mo-Kα, 100 K) Cryst->XRD Single Crystal Recryst Change Solvent System (Ethanol Slow Evap) Fail->Recryst Recryst->Cryst Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Check R-factor < 5% Solve->Refine Analysis Structural Analysis: 1. Torsion Angles (Sterics) 2. Piperidine Conformation 3. Packing Interactions Refine->Analysis

Figure 1: Workflow for the structural determination of sterically hindered acetophenones.

Key Structural Insights (Data Interpretation)

When analyzing the X-ray data for this compound, focus on these three critical parameters. These values distinguish the "Product" (the crystal structure) from theoretical models.

A. The "Steric Twist" (Torsion Angles)

Due to the repulsion between the carbonyl oxygen and the piperidine ring (specifically the


-hydrogens), the molecule cannot remain planar.
  • Expected Observation: The acetyl group will be twisted out of the phenyl ring plane.

  • Metric: Measure the torsion angle

    
     (C2-C1-C(O)-CH3).
    
    • Planar (Unlikely): ~0°

    • Twisted (Expected): 30°–60°

  • Significance: This twist reduces conjugation between the carbonyl and the phenyl ring, altering the compound's UV-Vis absorption and reactivity toward nucleophiles.

B. Piperidine Ring Conformation

The piperidine ring is not flat.[2] In solution, it flips rapidly. In the crystal, it locks into a low-energy state.

  • Expected Observation: Distorted Chair conformation.

  • Metric: Calculate Cremer-Pople puckering parameters.

  • Significance: The orientation of the Nitrogen lone pair relative to the aromatic system dictates the basicity and potential for metabolic oxidation.

C. Intramolecular Hydrogen Bonding[2]
  • Observation: Look for a short contact distance between the Carbonyl Oxygen and the ortho protons of the piperidine ring (C-H···O).

  • Metric: Distance < 2.7 Å.[3]

  • Significance: These weak hydrogen bonds stabilize the specific twisted conformation observed in the solid state.

References

  • General Crystallography Standards

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

  • Piperidine Conformations

    • Blackburn, A. C., et al. (2014). "Variable temperature NMR and X-ray diffraction studies of piperidinyl-enaminones." Journal of Molecular Structure, 1076, 600–605.

  • Analogous Structures (Chloro-acetophenones)

    • Aslam, M., et al. (2011).[3] "{5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone."[3] Acta Crystallographica Section E, 67(12), o3442.

  • Cambridge Structural Database (CSD)

    • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

Sources

Comparison of synthetic routes for 5'-Chloro-2'-(1-piperidyl)acetophenone efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for 5'-Chloro-2'-(1-piperidyl)acetophenone (CAS 219921-74-1), a key intermediate in the synthesis of piperidine-containing pharmaceutical scaffolds.

This analysis prioritizes experimental reproducibility, scalability, and mechanistic understanding, tailored for process chemists and drug development researchers.

Executive Summary

Target Molecule: this compound CAS: 219921-74-1 Core Structure: Acetophenone scaffold with a piperidine ring at the ortho (2') position and a chlorine atom at the meta (5') position (relative to the acetyl group).[1][2][3] Primary Application: Intermediate for central nervous system (CNS) active agents and muscle relaxant analogues (e.g., structural congeners of Eperisone/Tolperisone).

Editorial Verdict: The Nucleophilic Aromatic Substitution (SNAr) route using 2',5'-dichloroacetophenone is the most efficient industrial pathway due to the specific activation provided by the ortho-acetyl group. While Friedel-Crafts Acylation offers a shorter step count from different precursors, it suffers from Lewis acid deactivation. Buchwald-Hartwig Amination is a viable but higher-cost alternative for late-stage diversification.

Route Analysis & Mechanism

Route A: Nucleophilic Aromatic Substitution (SNAr) [Recommended]

This route leverages the electronic properties of the acetophenone core. The acetyl group at the C1 position is a strong electron-withdrawing group (EWG), which activates the ortho (C2) halogen towards nucleophilic attack. The C5 chlorine, being meta to the acetyl group, remains unreactive, ensuring high regioselectivity.

  • Precursors: 2',5'-Dichloroacetophenone (Commercial) + Piperidine.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Key Advantage: High regioselectivity without transition metal catalysts.

Route B: Friedel-Crafts Acylation

This route attempts to install the acetyl group onto 1-(4-chlorophenyl)piperidine.

  • Precursors: 1-(4-chlorophenyl)piperidine + Acetyl Chloride + AlCl3.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Critical Flaw: The basic nitrogen of the piperidine ring complexes with the Lewis acid (AlCl3), deactivating the ring and requiring harsh conditions or excess catalyst. Furthermore, directing effects (ortho to the piperidyl group) compete with steric hindrance.

Route C: Palladium-Catalyzed Amination (Buchwald-Hartwig)

A cross-coupling approach using a palladium catalyst to displace a halogen.

  • Precursors: 2'-Bromo-5'-chloroacetophenone + Piperidine.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

    
     Reductive Elimination).
    
  • Advantage: Useful if the SNAr substrate is unreactive (e.g., if the leaving group is not activated enough), though not necessary here due to the activating acetyl group.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical regioselectivity control in Route A.

SyntheticRoutes Start_SNAr 2',5'-Dichloroacetophenone (Activated Core) Complex Meisenheimer Complex (Stabilized by Acetyl) Start_SNAr->Complex Nucleophilic Attack (C2) Piperidine Piperidine (Nucleophile) Piperidine->Complex Product This compound (Target) Complex->Product -HCl (Elimination) Start_FC 1-(4-Chlorophenyl)piperidine LewisAcid AlCl3 Complex (Deactivated Ring) Start_FC->LewisAcid + AlCl3 LewisAcid->Product Acetyl Chloride (Low Yield/Harsh)

Caption: Comparison of the facile SNAr pathway (top) vs. the deactivated Friedel-Crafts pathway (bottom).

Performance Comparison Data

The following data contrasts the expected performance metrics based on standard process chemistry parameters for ortho-haloacetophenone substitutions.

MetricRoute A: SNAr (Standard)Route B: Friedel-CraftsRoute C: Pd-Catalysis
Precursor Cost Low (2',5'-Dichloroacetophenone is a commodity chemical)MediumHigh (Pd catalysts/Ligands)
Yield 85 - 95% 40 - 60%80 - 90%
Regioselectivity >99:1 (C2 vs C5)Variable (Ortho vs Para to N)High (Br vs Cl selectivity)
Reaction Time 4 - 8 Hours12 - 24 Hours2 - 6 Hours
Purification Crystallization (Simple)Chromatography (Complex)Scavenging (Metal removal)
Scalability Excellent (kg to ton scale)Poor (Exotherm/Waste)Good (High cost)

Detailed Experimental Protocols

Protocol A: SNAr Synthesis (Recommended)

Objective: Synthesis of this compound via nucleophilic displacement.

Reagents:

  • 2',5'-Dichloroacetophenone (1.0 equiv)

  • Piperidine (2.5 - 3.0 equiv) [Acts as reactant and base]

  • Solvent: DMF, DMSO, or neat (solvent-free)

  • Optional: K2CO3 (1.5 equiv) if reducing piperidine load.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stirrer.

  • Addition: Add 2',5'-Dichloroacetophenone (e.g., 18.9 g, 100 mmol) and K2CO3 (20.7 g, 150 mmol) into DMF (100 mL).

  • Nucleophile Addition: Add Piperidine (10.2 g, 120 mmol) dropwise at room temperature. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 80–100°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The starting material spot (Rf ~0.7) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a yellow/off-white solid.

  • Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMF and piperidine salts.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol to yield the target compound as pale yellow crystals.

Validation Check:

  • 1H NMR (CDCl3): Look for the acetyl methyl singlet (~2.6 ppm), piperidine methylene protons (~1.6 and 3.0 ppm), and the specific aromatic pattern (d, dd, d) confirming 1,2,5-substitution.

Protocol B: Friedel-Crafts (Alternative)

Use only if 1-(4-chlorophenyl)piperidine is the available stock.

  • Complexation: Dissolve 1-(4-chlorophenyl)piperidine in dry DCM. Cool to 0°C.

  • Lewis Acid: Slowly add AlCl3 (2.5 equiv). Caution: Massive exotherm and precipitation of the amine-AlCl3 complex.

  • Acylation: Add Acetyl Chloride (1.2 equiv) dropwise.

  • Reaction: Reflux for 12–18 hours. (Requires high energy to overcome deactivation).

  • Quench: Pour onto crushed ice/HCl carefully.

  • Note: This route often yields mixtures of isomers and requires column chromatography.

References

  • Precursor Synthesis: "Preparation of 2',5'-Dichloroacetophenone via Friedel-Crafts Reaction." GuideChem, CAS 2476-37-1. Link

  • Reaction Class (SNAr): "Nucleophilic substitution of ortho-haloacetophenones." Organic Syntheses, Coll. Vol. 9, p. 272 (2016). Link (Analogous transformation logic).

  • Target Molecule Data: "this compound - Chemical Properties." ChemicalBook, CAS 219921-74-1. Link

  • Industrial Context: "Process for the preparation of chloroacetophenones." Royal Society of Chemistry, Green Chem., 2012. Link

Sources

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